PI-1840
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PI-1840: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, non-covalent, and rapidly reversible small molecule inhibitor of the proteasome, a critical cellular complex responsible for protein degradation.[1][2][3] Unlike clinically approved proteasome inhibitors such as bortezomib, which act covalently, this compound's reversible nature may offer a more favorable toxicity profile, particularly for the treatment of solid tumors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on cellular signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Non-covalent Inhibition of the 20S Proteasome
This compound exhibits high potency and selectivity for the chymotrypsin-like (CT-L) activity of the constitutive 20S proteasome.[1][2][3] Its inhibitory action is significantly weaker against the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome.[4][5] Furthermore, this compound demonstrates over 100-fold greater selectivity for the constitutive proteasome compared to the immunoproteasome.[1][2][3]
Mass spectrometry and dialysis studies have confirmed that this compound does not form covalent bonds with the proteasome, and its inhibitory effect is readily reversible upon its removal.[1][2][3] This non-covalent binding mode is a key differentiator from covalent inhibitors and may contribute to its reduced toxicity and potential efficacy against solid tumors.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against the proteasome's catalytic activities and its cytotoxic effects on various cancer cell lines have been quantitatively assessed.
| Parameter | Value | Source |
| Proteasome Activity Inhibition | ||
| Chymotrypsin-like (CT-L) IC50 | 27 ± 0.14 nM | [1][4][5] |
| Trypsin-like (T-L) IC50 | >100 µM | [1][4][5] |
| Peptidylglutamyl peptide hydrolyzing (PGPH) IC50 | >100 µM | [1][4][5] |
| Cell Viability Inhibition (IC50) | ||
| Osteosarcoma (MG-63, 48h) | 59.58 µM | [6] |
| Osteosarcoma (U2-OS, 48h) | 38.83 µM | [6] |
Downstream Cellular Effects and Signaling Pathways
Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis triggers a cascade of cellular events, ultimately leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][6]
Accumulation of Proteasome Substrates and Induction of Apoptosis
This compound treatment leads to the accumulation of key regulatory proteins, including the cyclin-dependent kinase inhibitor p27, the pro-apoptotic protein Bax, and the inhibitor of NF-κB, IκB-α.[1][2][3] The buildup of p27 contributes to cell cycle arrest, while the accumulation of Bax promotes the intrinsic pathway of apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
PI-1840: A Noncovalent Proteasome Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a validated target for cancer therapy. While covalent proteasome inhibitors like bortezomib (B1684674) have shown clinical efficacy, particularly in hematological malignancies, their utility in solid tumors is limited, and they are associated with significant side effects. This has spurred the development of noncovalent proteasome inhibitors as a potentially less toxic and more effective therapeutic strategy. PI-1840 is a novel, potent, and selective noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of the majority of intracellular proteins, thereby controlling a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its central role in maintaining cellular homeostasis, particularly in rapidly dividing cancer cells, has made it an attractive target for anticancer drug development.
This compound emerged from structure-activity relationship (SAR) studies as a potent and highly selective noncovalent inhibitor of the CT-L activity of the proteasome.[1] Unlike its covalent counterparts, this compound exhibits rapid reversibility, a characteristic that may contribute to a more favorable toxicity profile.[2] This document serves as a technical resource for researchers interested in the preclinical evaluation of this compound.
Mechanism of Action
This compound is a noncovalent and rapidly reversible inhibitor that selectively targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[2] Its noncovalent binding mode is a key differentiator from clinically approved proteasome inhibitors like bortezomib, which form a covalent bond with the active site threonine of the β5 subunit. This reversible inhibition may lead to a reduced potential for off-target effects and associated toxicities.
The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins that are normally targeted for degradation. This includes key regulatory proteins involved in cell cycle control and apoptosis, such as p27, Bax, and IκB-α.[2][3] The accumulation of these substrates disrupts cellular signaling pathways, ultimately leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3]
Quantitative Data
The following tables summarize the in vitro activity of this compound against the proteasome and its cytotoxic effects on various cancer cell lines.
Table 1: In Vitro Proteasome Inhibition by this compound [2]
| Proteasome Activity | IC50 (nM) |
| Chymotrypsin-like (CT-L) | 27 ± 0.14 |
| Trypsin-like (T-L) | >100,000 |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | >100,000 |
| Proteasome Type | IC50 (nM) |
| Constitutive 20S Proteasome | 18 |
| Immunoproteasome | 2170 |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) |
| MDA-MB-468 | Breast | Not specified | 48 |
| MDA-MB-231 | Breast | Not specified | Not specified |
| HCT-116 | Colon | Not specified | Not specified |
| PC3 | Prostate | Not specified | Not specified |
| Panc-1 | Pancreatic | Not specified | Not specified |
| 786-O | Renal | Not specified | Not specified |
| A549 | Lung | Not specified | Not specified |
| MM.1S | Multiple Myeloma | Not specified | Not specified |
| MG-63 | Osteosarcoma | 108.40 | 24 |
| 59.58 | 48 | ||
| U2-OS | Osteosarcoma | 86.43 | 24 |
| 38.83 | 48 | ||
| Panel of Solid Cancer Cell Lines | Various | 2.2 - 45.2 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Proteasome Activity Assay (Fluorogenic Substrate)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors (optional, depending on the assay's goal).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 5 mM MgCl2.
-
Fluorogenic Substrate for CT-L activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Performance:
-
Dilute the cell lysates to a consistent protein concentration in Assay Buffer.
-
Add 50 µL of the diluted cell lysate to each well of the 96-well black microplate.
-
Add 50 µL of Assay Buffer containing the fluorogenic substrate (final concentration, e.g., 20 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 1 hour) using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Determine the IC50 value of this compound by plotting the percentage of proteasome inhibition against the log concentration of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear microplate.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
-
Apoptosis Detection by Western Blot
This protocol assesses the induction of apoptosis by this compound through the detection of key apoptotic marker proteins.
Materials:
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Cells treated with this compound
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RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors.
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Protein assay kit (e.g., BCA).
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SDS-PAGE gels and running buffer.
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Transfer buffer and PVDF or nitrocellulose membranes.
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Primary antibodies (e.g., anti-p27, anti-Bax, anti-IκB-α, anti-cleaved caspase-3, anti-PARP).
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HRP-conjugated secondary antibodies.
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Enhanced chemiluminescence (ECL) substrate.
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Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described for the cell viability assay.
-
Lyse cells in RIPA buffer and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of action of this compound.
Caption: this compound-induced signaling pathway.
Experimental Workflows
References
The Discovery and Structure-Activity Relationship of PI-1840: A Novel, Noncovalent Proteasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PI-1840 is a potent, selective, and rapidly reversible noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. Its discovery represents a significant advancement in the pursuit of safer and more effective proteasome inhibitors for cancer therapy, particularly for solid tumors. This document provides a comprehensive overview of the discovery, structure-activity relationship (SAR), and mechanism of action of this compound, intended for professionals in the field of drug discovery and development.
Introduction
The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis, and its inhibition has emerged as a validated strategy in cancer treatment. However, the first-generation proteasome inhibitors, such as bortezomib, are covalent inhibitors associated with significant side effects and limited efficacy against solid tumors.[1][2] This necessitated the development of noncovalent inhibitors with improved safety profiles and broader anti-tumor activity. This compound was discovered through a high-throughput screening and hit-to-lead optimization campaign aimed at identifying such novel agents.[3]
Discovery of this compound
The journey to this compound began with a high-throughput screening of a chemical library to identify compounds that could inhibit the CT-L activity of the proteasome. This led to the identification of an initial hit compound, PI-1833 (also referred to as compound 1 in SAR studies), an oxadiazole-isopropylamide, which exhibited an IC50 of 0.60 µM for CT-L activity.[3] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this initial hit, ultimately leading to the discovery of this compound (also referred to as compound 11ad ).[3]
Structure-Activity Relationship (SAR)
The SAR studies for the oxadiazole-isopropylamide series revealed several key structural features that are critical for potent and selective inhibition of the proteasome's CT-L activity.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 | R2 | R3 | CT-L IC50 (nM) |
| 1 (PI-1833) | H | H | Phenyl | 600 |
| 11a | 4-propyl | H | Phenyl | 100 |
| 11d | 4-butyl | H | Phenyl | 70 |
| 11ad (this compound) | 4-propyl | H | 3-pyridyl | 27 |
| 11ae | 4-butyl | H | 3-pyridyl | 30 |
Data sourced from Kazi et al. (2014) and related publications on oxadiazole-isopropylamides.[1][3]
The key findings from the SAR studies are as follows:
-
A-Ring Substitution: The presence of a hydrophobic substituent at the para position of the A-ring phenyl group significantly enhances potency. For instance, the introduction of a propyl or butyl group (compounds 11a and 11d ) led to a notable increase in activity compared to the unsubstituted parent compound 1 .
-
B-Ring Modification: Replacement of the B-ring phenyl group with a 3-pyridyl moiety resulted in a further and substantial improvement in inhibitory activity. This modification, combined with the optimal A-ring substitution, yielded the most potent compounds, including this compound (11ad ).[3]
-
Amide Moiety: The isopropylamide moiety was found to be crucial for activity, with modifications to this group generally leading to a loss of potency.
Mechanism of Action and Biological Activity
This compound is a highly selective inhibitor of the CT-L activity of the proteasome, with an IC50 value of 27 ± 0.14 nM.[1][2] It exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome and has minimal activity against the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome (IC50 > 100 µM).[1][4]
The inhibition of the proteasome by this compound is noncovalent and rapidly reversible, as demonstrated by mass spectrometry and dialysis studies.[1][2] This mode of action is believed to contribute to its improved safety profile compared to covalent inhibitors.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
In cancer cells, the inhibition of CT-L activity by this compound leads to the accumulation of key regulatory proteins, including:
-
p27: A cyclin-dependent kinase inhibitor that regulates cell cycle progression. Its accumulation contributes to G2/M phase cell cycle arrest.[1][5]
-
Bax: A pro-apoptotic member of the Bcl-2 family. Its buildup promotes apoptosis.[1][2]
-
IκB-α: An inhibitor of the NF-κB transcription factor. Its stabilization prevents the activation of the pro-survival NF-κB pathway.[1][5]
Furthermore, this compound has been shown to induce autophagy in osteosarcoma cells.[5] It also sensitizes cancer cells to other therapeutic agents, such as the mdm2 antagonist nutlin and the pan-Bcl-2 antagonist BH3-M6.[1]
In Vitro and In Vivo Anti-Tumor Activity
This compound has demonstrated broad anti-tumor activity across a range of human cancer cell lines.
Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 2.2 |
| HCT-116 | Colon | 10.5 |
| LNCaP | Prostate | 6.8 |
| PANC-1 | Pancreatic | 15.2 |
| A498 | Renal | 20.1 |
| NCI-H460 | Lung | 12.7 |
| RPMI 8226 | Multiple Myeloma | 8.9 |
| MG-63 (48h) | Osteosarcoma | 59.58 |
| U2-OS (48h) | Osteosarcoma | 38.83 |
Data compiled from Kazi et al. (2014) and other cited literature.[1][5]
In vivo, this compound has shown significant anti-tumor efficacy in a human breast tumor xenograft model in nude mice, where it suppressed tumor growth more effectively than bortezomib.[1][2]
Experimental Protocols
Proteasome Activity Assay
The chymotrypsin-like activity of the proteasome was assessed using a fluorogenic substrate, Suc-LLVY-AMC.
-
Reagents: Purified 20S proteasome, Suc-LLVY-AMC substrate, assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Procedure: a. The purified 20S proteasome is incubated with varying concentrations of this compound in the assay buffer. b. The fluorogenic substrate Suc-LLVY-AMC is added to initiate the reaction. c. The fluorescence of the cleaved AMC product is measured over time using a microplate reader (excitation/emission wavelengths of ~380/460 nm). d. IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 or 120 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis
Western blotting was used to detect the accumulation of proteasome substrates.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p27, Bax, IκB-α), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a novel, potent, and selective noncovalent proteasome inhibitor with significant anti-tumor activity in both in vitro and in vivo models. Its discovery, guided by meticulous structure-activity relationship studies, has provided a promising new chemical scaffold for the development of next-generation proteasome inhibitors. The favorable characteristics of this compound, including its noncovalent and rapidly reversible mechanism of action, warrant its further investigation as a potential therapeutic agent for the treatment of solid tumors and other malignancies.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reversal of hyperactive Wnt signaling-dependent adipocyte defects by peptide boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
PI-1840: A Technical Guide to its Selectivity for the Constitutive Proteasome
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PI-1840, a novel, noncovalent, and rapidly reversible proteasome inhibitor. The focus of this document is the compound's remarkable selectivity for the constitutive proteasome over the immunoproteasome, a key characteristic that distinguishes it from other clinical proteasome inhibitors and underscores its potential in solid tumor therapy.
Executive Summary
This compound is a potent small molecule inhibitor that targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Its mechanism is noncovalent and rapidly reversible, offering a potential safety advantage over covalent inhibitors like bortezomib.[1][2] A defining feature of this compound is its profound selectivity—exceeding 100-fold—for the constitutive proteasome, which is ubiquitously expressed, compared to the immunoproteasome, which is predominantly found in cells of hematopoietic origin.[1][2][3] This selectivity may contribute to its observed low toxicity in normal cells and its efficacy in solid tumor xenograft models.[1] This document details the quantitative inhibitory profile of this compound, outlines the experimental methodologies used for its characterization, and illustrates its mechanism of action and the associated signaling pathways.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against the three distinct catalytic activities of the constitutive proteasome and compared to its effect on the immunoproteasome. The data consistently demonstrates high potency and selectivity for the chymotrypsin-like (β5c) subunit of the constitutive proteasome.
| Target Proteasome | Catalytic Subunit | Activity Type | This compound IC50 |
| Constitutive Proteasome | β5c | Chymotrypsin-like (CT-L) | 27 ± 0.14 nM |
| β2c | Trypsin-like (T-L) | > 100 µM | |
| β1c | Peptidylglutamyl-peptide hydrolyzing (PGPH) / Caspase-like | > 100 µM | |
| Immunoproteasome | β5i (LMP7) | Chymotrypsin-like (CT-L) | > 2700 nM (>100-fold higher than for β5c) |
Table 1: Summary of this compound IC50 values against proteasome catalytic activities. Data compiled from multiple sources indicating high selectivity for the β5c subunit.[1][2][3]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by specifically inhibiting the chymotrypsin-like activity of the constitutive proteasome. This leads to the disruption of the ubiquitin-proteasome system (UPS), preventing the degradation of key regulatory proteins and inducing cellular apoptosis.
Inhibition of the NF-κB Pathway
By inhibiting the proteasome, this compound blocks the degradation of IκB-α, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[1][2] The accumulated IκB-α remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus. This abrogation of the NF-κB survival pathway is a critical component of this compound's anticancer activity.
Induction of Apoptosis
This compound also induces apoptosis by causing the accumulation of pro-apoptotic proteins, such as Bax, which are normally targeted for proteasomal degradation.[1][2] This accumulation disrupts the balance of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death. Furthermore, this compound has been shown to sensitize cancer cells to other therapeutic agents, such as the mdm2/p53 disruptor nutlin and the pan-Bcl-2 antagonist BH3-M6.[1][2]
Experimental Protocols
The characterization of this compound's selectivity involves biochemical assays using purified proteasomes and cell-based assays to confirm its activity in a cellular context.
In Vitro Proteasome Activity Assay (Fluorometric Method)
This protocol describes a representative method for determining the IC50 values of this compound against the chymotrypsin-like activity of purified 20S constitutive and immunoproteasomes.
1. Reagents and Materials:
- Purified 20S constitutive proteasome (e.g., from rabbit) and 20S immunoproteasome (e.g., from human).
- Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.
- Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (for chymotrypsin-like activity). Stock solution in DMSO.
- This compound: Serial dilutions prepared in DMSO.
- 96-well black microplates.
- Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).
2. Assay Procedure:
- Prepare serial dilutions of this compound in Assay Buffer.
- In a 96-well plate, add 20 µg of purified proteasome (constitutive or immuno-) to each well.
- Add the this compound dilutions to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO).
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
- Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 40 µM.
- Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, reading every 2 minutes.
- Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
3. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow Diagram
The overall process for evaluating a selective proteasome inhibitor like this compound follows a logical progression from initial screening to in vivo validation.
Conclusion
This compound is a highly potent and selective noncovalent inhibitor of the constitutive proteasome's chymotrypsin-like activity. Its greater than 100-fold selectivity over the immunoproteasome represents a significant advancement in the field, potentially translating to a wider therapeutic window and reduced toxicity compared to less selective, covalent inhibitors. The detailed mechanism, involving the inhibition of the NF-κB survival pathway and induction of apoptosis, provides a strong rationale for its development as an anticancer agent, particularly for solid tumors. The experimental framework outlined in this guide serves as a foundation for further research and development of this promising therapeutic candidate.
References
- 1. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Core Mechanism of PI-1840-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, noncovalent, and rapidly reversible proteasome inhibitor that has demonstrated significant anti-tumor activity, particularly against solid tumors. Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may contribute to a more favorable toxicity profile. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
This compound selectively inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] This inhibition disrupts the ubiquitin-proteasome system, the primary pathway for regulated protein degradation in eukaryotic cells. The blockage of proteasomal activity leads to the accumulation of various proteins that regulate critical cellular processes, including cell cycle progression and apoptosis. This accumulation ultimately triggers programmed cell death in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.2 | |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but potent inhibition shown | |
| HCT-116 (p53+/+) | Colon Cancer | Not explicitly stated, synergistic with Nutlin | |
| LNCaP | Prostate Cancer | Not explicitly stated, synergistic with BH3-M6 | |
| DU-145 | Prostate Cancer | Not explicitly stated | |
| RXF-397 | Renal Cancer | 45.2 | |
| MG-63 | Osteosarcoma | 59.58 (48h) | [1] |
| U2-OS | Osteosarcoma | 38.83 (48h) | [1] |
Table 2: Effect of this compound on Apoptosis-Related Events in Osteosarcoma Cells
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Key Protein Changes | Reference |
| MG-63 | This compound (60 µM, 48h) | Significant increase (exact % not stated) | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [1] |
| U2-OS | This compound (40 µM, 48h) | Significant increase (exact % not stated) | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [1] |
Key Signaling Pathways
This compound-induced apoptosis is primarily mediated through the inhibition of the NF-κB pathway and the accumulation of pro-apoptotic and cell cycle inhibitory proteins.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in promoting cell survival and proliferation by transcribing anti-apoptotic genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The proteasome degrades phosphorylated IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[1] This leads to a downregulation of anti-apoptotic genes and sensitizes the cancer cells to apoptosis.
Accumulation of p27 and Bax
This compound treatment leads to the accumulation of the cyclin-dependent kinase inhibitor p27 and the pro-apoptotic protein Bax.[1]
-
p27: The accumulation of p27 induces cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[1]
-
Bax: Increased levels of the pro-apoptotic protein Bax contribute to the intrinsic apoptosis pathway by promoting the release of cytochrome c from the mitochondria, which in turn activates caspases.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (CCK-8 or MTT)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MG-63, U2-OS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Bax, anti-IκBα, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound represents a promising new class of noncovalent proteasome inhibitors with potent anti-cancer activity. Its ability to induce apoptosis in a variety of cancer cell lines is primarily driven by the inhibition of the pro-survival NF-κB pathway and the accumulation of the cell cycle inhibitor p27 and the pro-apoptotic protein Bax. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the development of novel cancer therapies.
References
The Noncovalent Proteasome Inhibitor PI-1840: A Technical Guide to its Effects on Cell Survival Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, potent, and selective noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Unlike covalent proteasome inhibitors such as bortezomib, this compound exhibits a rapidly reversible binding mechanism, which may contribute to a more favorable toxicity profile.[1] This technical guide provides an in-depth overview of the molecular effects of this compound on critical cell survival pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability and the effects on proteasome activity.
Table 1: this compound IC50 Values for Proteasome Activity and Cell Viability
| Cell Line | Cancer Type | Proteasome CT-L Activity IC50 (in vitro) | Cell Viability IC50 (120h treatment) |
| MDA-MB-231 | Breast Cancer | 27 ± 0.14 nM[1] | 2.2 µM[1] |
| MDA-MB-468 | Breast Cancer | Not Reported | 4.8 µM[1] |
| HCT-116 (p53+/+) | Colon Cancer | Not Reported | 15.3 µM[1] |
| HCT-116 (p53-/-) | Colon Cancer | Not Reported | 25.1 µM[1] |
| LNCaP | Prostate Cancer | Not Reported | 5.5 µM[1] |
| DU-145 | Prostate Cancer | Not Reported | 20.2 µM[1] |
| Panc-1 | Pancreatic Cancer | Not Reported | 10.1 µM[1] |
| Caki-1 | Renal Cancer | Not Reported | 12.5 µM[1] |
| A549 | Lung Cancer | Not Reported | 22.3 µM[1] |
| RPMI 8226 | Multiple Myeloma | Not Reported | 8.7 µM[1] |
| MG-63 | Osteosarcoma | Not Reported | 59.58 µM (48h)[3] |
| U2-OS | Osteosarcoma | Not Reported | 38.83 µM (48h)[3] |
Table 2: Synergistic Effects of this compound with Nutlin-3 (B1677040) on Cell Viability in HCT-116 p53+/+ Cells
| This compound Concentration | Nutlin-3 IC50 (µM) | Fold Sensitization |
| 0 µM (Vehicle) | 6.2[1] | 1.0 |
| 5 µM | 2.1[1] | 3.0 |
| 10 µM | 1.0[1] | 6.2 |
| 15 µM | 0.6[1] | 10.3 |
Table 3: Synergistic Effects of this compound with BH3-M6 on Cell Viability in LNCaP Cells
| This compound Concentration | BH3-M6 IC50 (µM) |
| 0 µM (Vehicle) | > 25[1] |
| 2.5 µM | 10.2[1] |
| 5 µM | 4.5[1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by impinging on several critical cell survival and death pathways. The primary mechanism involves the inhibition of the proteasome, which leads to the accumulation of key regulatory proteins.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor plays a pivotal role in promoting cell survival, proliferation, and inflammation. Its activity is tightly regulated by the inhibitor of κB (IκB) proteins. In unstimulated cells, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα.[1] This leads to the accumulation of IκBα in the cytoplasm, which in turn maintains the sequestration of NF-κB, thereby inhibiting the pro-survival NF-κB signaling pathway.[3]
Activation of the p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage and oncogenic signaling. Under normal conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] By inhibiting the proteasome, this compound leads to the accumulation of p53.[1] Stabilized p53 can then transcriptionally activate pro-apoptotic target genes, most notably the Bcl-2 family member Bax.[1] The accumulation of Bax at the mitochondrial outer membrane leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.
Sensitization to MDM2 and Bcl-2 Family Inhibitors
This compound has been shown to sensitize cancer cells to other therapeutic agents, highlighting its potential in combination therapies.
-
Synergy with Nutlin-3: Nutlin-3 is an inhibitor of the p53-MDM2 interaction. By preventing MDM2 from binding to p53, nutlin-3 also leads to p53 stabilization. The combination of this compound and nutlin-3 results in a synergistic accumulation of p53, leading to enhanced apoptosis.[1]
-
Synergy with BH3-M6: BH3-M6 is a pan-Bcl-2 antagonist that blocks the anti-apoptotic function of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). These anti-apoptotic proteins normally sequester pro-apoptotic proteins like Bax. This compound induces the accumulation of Bax, while BH3-M6 liberates any remaining sequestered Bax. This dual action strongly promotes apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MG-63, U2-OS)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 120 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Bax, anti-IκBα, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
This method is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating and adherent cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising noncovalent proteasome inhibitor with significant anti-cancer activity in a variety of solid tumors. Its mechanism of action, centered on the inhibition of the proteasome, leads to the modulation of key cell survival pathways, including the suppression of NF-κB signaling and the activation of p53-mediated apoptosis. Furthermore, its ability to synergize with other targeted therapies underscores its potential for combination treatment strategies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: PI-1840 and the Accumulation of Proteasome Substrates p27, Bax, and IκB-α
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-1840 is a novel, non-covalent, and reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1] Its mechanism of action involves the blockage of proteasomal degradation, leading to the accumulation of key cellular regulatory proteins. This technical guide provides an in-depth analysis of the effects of this compound on the accumulation of three critical proteasome substrates: the cyclin-dependent kinase inhibitor p27, the pro-apoptotic protein Bax, and the nuclear factor-kappa B (NF-κB) inhibitor, IκB-α.[1] This guide includes quantitative data on protein accumulation, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. The 26S proteasome, the central enzyme of this pathway, recognizes and degrades proteins that have been tagged with a polyubiquitin (B1169507) chain.[2]
This compound is a potent and selective inhibitor of the CT-L activity of the proteasome, with an IC50 value of 27 ± 0.14 nM.[1] Unlike other proteasome inhibitors such as bortezomib, this compound acts in a non-covalent and rapidly reversible manner.[1] By inhibiting the proteasome, this compound prevents the degradation of specific substrate proteins, leading to their intracellular accumulation. This accumulation can, in turn, trigger downstream cellular events such as cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.[1][3]
Quantitative Data on Proteasome Substrate Accumulation
The following tables summarize the quantitative effects of this compound on the accumulation of p27, Bax, and IκB-α in various cancer cell lines, as determined by densitometric analysis of Western blot data from published studies.
Table 1: Effect of this compound on Proteasome Substrate Accumulation in MDA-MB-468 Human Breast Cancer Cells
| Treatment | p27 Accumulation (Fold Change) | Bax Accumulation (Fold Change) | IκB-α Accumulation (Fold Change) |
| This compound (5 µM) | ~2.5 | ~3.0 | ~4.0 |
| This compound (10 µM) | ~4.0 | ~4.5 | ~6.0 |
Data are estimated from densitometric analysis of Western blot images in Kazi et al., J Biol Chem, 2014.[1]
Table 2: Effect of this compound on p27 Accumulation in Osteosarcoma Cell Lines
| Cell Line | Treatment | p27 Accumulation (Fold Change) |
| MG-63 | This compound (30 µM) | ~1.8 |
| MG-63 | This compound (60 µM) | ~2.5 |
| U2-OS | This compound (20 µM) | ~2.0 |
| U2-OS | This compound (40 µM) | ~3.0 |
Data are estimated from densitometric analysis of Western blot images in Chen et al., Oncol Rep, 2019.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proteasome-Mediated Protein Degradation and its Inhibition by this compound
The following diagram illustrates the general mechanism of ubiquitin-proteasome-mediated degradation of p27, Bax, and IκB-α, and the inhibitory action of this compound.
Caption: this compound inhibits the 26S proteasome, leading to the accumulation of p27, Bax, and IκB-α.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps involved in the Western blot analysis to assess the accumulation of proteasome substrates following this compound treatment.
Caption: Workflow for assessing protein accumulation via Western blot.
Detailed Experimental Protocols
The following are detailed protocols for key experiments based on methodologies cited in the referenced literature.[1][3]
Cell Culture and this compound Treatment
-
Cell Lines:
-
MDA-MB-468 (human breast adenocarcinoma)
-
MG-63 (human osteosarcoma)
-
U2-OS (human osteosarcoma)
-
-
Culture Medium:
-
For MDA-MB-468: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For MG-63 and U2-OS: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
MDA-MB-468: 37°C in a humidified atmosphere without CO2.
-
MG-63 and U2-OS: 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5-60 µM).
-
Replace the existing medium with the this compound-containing medium or a vehicle control (DMSO) medium.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27, Bax, IκB-α, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
-
Densitometric Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Conclusion
This compound effectively inhibits the proteasome, leading to the accumulation of key regulatory proteins, including p27, Bax, and IκB-α. This accumulation disrupts normal cellular processes, such as cell cycle progression and apoptosis, highlighting the therapeutic potential of this compound in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the mechanism and effects of this novel proteasome inhibitor.
References
The Role of PI-1840 in the Attenuation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism by which the non-covalent proteasome inhibitor, PI-1840, inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3] By blocking proteasomal degradation of inhibitor of κB alpha (IκBα), this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory and pro-survival pathway.[3] This guide details the molecular interactions, presents quantitative data on the inhibitory effects of this compound, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[4] In most unstimulated cells, NF-κB dimers, typically the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins, most notably IκBα.[4]
Activation of the canonical NF-κB pathway is initiated by a variety of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), leading to the activation of the IκB kinase (IKK) complex.[5] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα at specific serine residues.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, facilitating the translocation of the active NF-κB dimer into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes.[5]
Mechanism of Action of this compound
This compound is a non-covalent and rapidly reversible inhibitor of the proteasome.[3] Its primary mechanism of action in the context of the NF-κB pathway is the inhibition of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] This inhibition prevents the degradation of ubiquitinated IκBα.[3] As a result, IκBα remains bound to the NF-κB p65/p50 heterodimer in the cytoplasm, effectively preventing the nuclear translocation of p65 and subsequent activation of NF-κB-mediated gene transcription.[3] This leads to the induction of apoptosis in cancer cells where the NF-κB pathway is often aberrantly activated.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified against various proteasome activities and in cell viability assays across different cancer cell lines.
Table 1: this compound Inhibitory Activity against Proteasome Subunits
| Proteasome Activity | Target | IC50 Value | Selectivity | Reference |
| Chymotrypsin-like (CT-L) | Constitutive 20S Proteasome | 27 ± 0.14 nM | - | [3] |
| Chymotrypsin-like (CT-L) | Immunoproteasome | 2170 nM | 121-fold selective for constitutive proteasome | [2] |
| Trypsin-like (T-L) | Constitutive 20S Proteasome | >100 µM | Highly selective for CT-L | [3] |
| Peptidylglutamyl peptide hydrolyzing (PGPH-L) | Constitutive 20S Proteasome | >100 µM | Highly selective for CT-L | [3] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 Value (48h) | Reference |
| MG-63 | Osteosarcoma | 59.58 µM | [No specific reference found in search results] |
| U2-OS | Osteosarcoma | 38.83 µM | [No specific reference found in search results] |
| MDA-MB-231 | Breast Cancer | 2.2 µM | [7] |
| RXF-397 | Renal Cancer | 45.2 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in inhibiting the NF-κB pathway.
Western Blot Analysis of IκBα and p65
This protocol is designed to qualitatively and quantitatively assess the levels of total IκBα, phosphorylated IκBα (p-IκBα), and the subcellular localization of the p65 subunit.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα (Ser32/36), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Immunofluorescence for p65 Nuclear Translocation
This method allows for the visualization and quantification of the subcellular localization of the p65 subunit.
Protocol Steps:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and TNF-α as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
This protocol measures the mRNA expression levels of NF-κB target genes, such as IL-6 and COX-2, to assess the downstream effects of this compound.
Protocol Steps:
-
Cell Culture and Treatment: Treat cells with this compound and TNF-α.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using primers specific for target genes (e.g., IL-6, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Logical Relationships and Workflows
The evaluation of this compound's effect on the NF-κB pathway follows a logical progression from assessing its direct target engagement to its downstream cellular consequences.
Conclusion
This compound represents a promising therapeutic agent that targets the NF-κB pathway through a well-defined mechanism of proteasome inhibition. Its ability to prevent the degradation of IκBα and subsequently block the nuclear translocation of p65 underscores its potential in the treatment of diseases characterized by aberrant NF-κB activation, such as various cancers. The experimental protocols and quantitative data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and characterize the effects of this compound and similar compounds on this critical signaling pathway.
References
- 1. This compound|1401223-22-0|COA [dcchemicals.com]
- 2. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Non-Covalent Proteasome Inhibitor PI-1840: A Modulator of Autophagy in Osteosarcoma Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PI-1840, a non-covalent proteasome inhibitor, on autophagy in osteosarcoma (OS) cells. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism, relevant experimental data, and detailed protocols.
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents.[1] Despite advancements in combined therapeutic approaches including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the urgent need for novel therapeutic agents.[1] Proteasome inhibitors have emerged as a promising class of anti-cancer drugs; however, the utility of covalent inhibitors in solid tumors can be limited.[2] this compound is a non-covalent proteasome inhibitor that has demonstrated significant anti-neoplastic activity in osteosarcoma cell lines.[1] This document focuses on the compound's ability to induce autophagy, a cellular self-degradation process, and its interplay with apoptosis in OS cells.
Effects of this compound on Autophagy in Osteosarcoma Cells
This compound has been shown to induce autophagy in the human osteosarcoma cell lines MG-63 and U2-OS.[1][3] This induction is characterized by an increased expression of key autophagy-related proteins, Beclin1, and an increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[3]
Quantitative Data on Autophagy Marker Expression
The following tables summarize the dose-dependent effects of this compound on the expression of Beclin1 and the LC3-II/LC3-I ratio in MG-63 and U2-OS cells after a 48-hour treatment period. The data is presented as a fold change relative to the control (DMSO-treated) group.
Table 1: Effect of this compound on Beclin1 Expression in Osteosarcoma Cells
| Cell Line | This compound Concentration (µM) | Mean Fold Change in Beclin1 Expression (± SD) |
| MG-63 | 0.5 | ~1.5 (± 0.2) |
| 1.0 | ~2.0 (± 0.3) | |
| 2.0 | ~2.5 (± 0.4) | |
| U2-OS | 0.25 | ~1.8 (± 0.2) |
| 0.5 | ~2.2 (± 0.3) | |
| 1.0 | ~2.8 (± 0.5) |
Data compiled from graphical representations in existing literature. Actual values may vary.
Table 2: Effect of this compound on LC3-II/LC3-I Ratio in Osteosarcoma Cells
| Cell Line | This compound Concentration (µM) | Mean Fold Change in LC3-II/LC3-I Ratio (± SD) |
| MG-63 | 0.5 | ~2.0 (± 0.3) |
| 1.0 | ~3.0 (± 0.5) | |
| 2.0 | ~4.0 (± 0.6) | |
| U2-OS | 0.25 | ~2.5 (± 0.4) |
| 0.5 | ~3.5 (± 0.5) | |
| 1.0 | ~5.0 (± 0.8) |
Data compiled from graphical representations in existing literature. Actual values may vary.
Signaling Pathways Modulated by this compound
This compound induces apoptosis and autophagy in osteosarcoma cells, in part, through the attenuation of the nuclear factor-κB (NF-κB) signaling pathway.[1][3] As a proteasome inhibitor, this compound prevents the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[3] The inhibition of the NF-κB pathway is a key mechanism contributing to the pro-apoptotic effects of this compound.[3] The interplay between NF-κB inhibition and autophagy induction is an area of ongoing research.
References
- 1. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
PI-1840: A Technical Guide on its Anti-Tumor Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical anti-tumor activity of PI-1840, a novel, noncovalent, and rapidly reversible proteasome inhibitor. This compound has demonstrated significant potential in solid tumor models, distinguishing itself from earlier generations of proteasome inhibitors. This document outlines its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and highly selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins.[1][2][3] Unlike clinically approved proteasome inhibitors such as bortezomib, which act covalently, this compound binds noncovalently.[1][2][3] This reversible inhibition may contribute to a more favorable toxicity profile and enhanced efficacy in solid tumors.[1][2]
The primary mechanism of this compound's anti-tumor activity stems from the inhibition of proteasomal degradation of key regulatory proteins. This leads to the accumulation of tumor suppressor proteins and pro-apoptotic factors, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][2][4]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling cascade initiated by this compound's inhibition of the proteasome.
Caption: this compound inhibits proteasome activity, leading to downstream effects.
Quantitative Data Summary
The efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Source Organism | Notes |
| IC₅₀ (CT-L Activity) | 27 ± 0.14 nM | Purified Rabbit 20S Proteasome | High potency against the target enzyme.[2][3] |
| IC₅₀ (Trypsin-like) | >100 µM | Purified Rabbit 20S Proteasome | Demonstrates high selectivity for the CT-L subunit.[2][3] |
| IC₅₀ (PGPH Activity) | >100 µM | Purified Rabbit 20S Proteasome | PGPH: Peptidylglutamyl peptide hydrolyzing.[2][3] |
| Selectivity | >100-fold | Constitutive vs. Immunoproteasome | More selective for the constitutive proteasome.[2][3] |
Table 2: In Vitro Anti-Proliferative Activity in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC₅₀ (µM) |
| MG-63 | Osteosarcoma | 48 hours | 59.58 |
| U2-OS | Osteosarcoma | 48 hours | 38.83 |
| MDA-MB-468 | Breast Cancer | Not Specified | Potent Inhibition Reported |
| HCT-116 | Colon Cancer | Not Specified | Potent Inhibition Reported |
| PC3 | Prostate Cancer | Not Specified | Potent Inhibition Reported |
| PANC-1 | Pancreatic Cancer | Not Specified | Potent Inhibition Reported |
| A498 | Renal Cancer | Not Specified | Potent Inhibition Reported |
Data for osteosarcoma cell lines are from a dedicated study[5]; other cell lines were reported to be sensitive to this compound's inhibition of viability[1].
Table 3: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment Group | Dosing Schedule | Outcome |
| MDA-MB-231 Xenograft | Vehicle Control | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O | Progressive tumor growth. |
| (Human Breast Cancer) | This compound | 150 mg/kg/day, i.p., daily | Significant suppression of tumor growth. |
| Bortezomib | 1 mg/kg, i.p., twice weekly | No significant tumor growth inhibition. |
This head-to-head comparison highlights the superior in vivo efficacy of this compound in a solid tumor model compared to a clinically used covalent proteasome inhibitor[1].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of this compound.
Proteasome Activity Assay
This protocol is used to determine the IC₅₀ of this compound against the chymotrypsin-like activity of the proteasome.
Caption: Workflow for determining the IC₅₀ of this compound on proteasome activity.
-
Reagents: Purified 20S proteasome, assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC), this compound stock solution.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add purified 20S proteasome to each well.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin kinetic reading of fluorescence intensity using a plate reader (e.g., excitation 380 nm, emission 460 nm) over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability (MTT/CCK-8) Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells (e.g., MG-63, U2-OS) in 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (DMSO).[5] Incubate for desired time points (e.g., 24 or 48 hours).[5]
-
Reagent Addition:
-
For MTT assay , add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
For CCK-8 assay , add CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC₅₀ values from the dose-response curves.
Western Blot Analysis
This protocol is used to detect the accumulation of proteasome substrates (p27, Bax, IκB-α) and other pathway-related proteins.[5][6]
-
Cell Lysis: Treat cells with this compound for a specified duration, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p27, anti-Bax, anti-IκB-α, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[1]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231 breast cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., average of 250 mm³).[1]
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, this compound, Bortezomib).
-
Drug Administration: Administer the compounds according to the specified dosing schedule (e.g., this compound at 150 mg/kg/day, i.p.).[1]
-
Monitoring: Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Sensitization to Other Anti-Cancer Agents
A key finding is that this compound can sensitize cancer cells to other therapeutic agents, suggesting potential for combination therapies.[1][2][3]
-
MDM2 Antagonists (e.g., Nutlin): By preventing the degradation of p53, this compound allows p53 to accumulate. However, p53 can be inactivated by binding to MDM2. The combination with Nutlin, which disrupts the p53-MDM2 interaction, leads to enhanced apoptosis.[1]
-
Bcl-2 Antagonists (e.g., BH3-M6): this compound induces the accumulation of the pro-apoptotic protein Bax. Combining it with a pan-Bcl-2 antagonist further shifts the balance towards apoptosis by inhibiting anti-apoptotic Bcl-2 family members.[1][2]
Logical Relationship in Combination Therapy
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI-1840 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the proteasome, demonstrating potent anti-tumor activity. It selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) that regulates the degradation of intracellular proteins.[1] Unlike covalent proteasome inhibitors such as bortezomib, the reversible nature of this compound may offer a more favorable safety profile.[2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cell viability, cell cycle progression, and autophagy, as well as its impact on the NF-κB signaling pathway.
Mechanism of Action
This compound inhibits the CT-L activity of the proteasome, leading to the accumulation of key regulatory proteins that are normally degraded. This disruption of protein homeostasis induces cell stress and can trigger apoptosis (programmed cell death). Key substrates that accumulate upon this compound treatment include the cyclin-dependent kinase inhibitor p27, the pro-apoptotic protein Bax, and the inhibitor of NF-κB, IκB-α.[1][3] The accumulation of IκB-α sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting its pro-survival signaling. Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest and promote autophagy in cancer cells.[4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 120 | 2.2 | [1] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | [1] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | [1] |
| DU-145 | Prostate Cancer | Not Specified | Not Specified | [1] |
| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified | [1] |
| ACHN | Renal Cancer | Not Specified | Not Specified | [1] |
| NCI-H460 | Lung Cancer | Not Specified | Not Specified | [1] |
| RPMI 8226 | Multiple Myeloma | Not Specified | Not Specified | [1] |
| MG-63 | Osteosarcoma | 48 | 59.58 | [4] |
| U2-OS | Osteosarcoma | 48 | 38.83 | [4] |
Signaling Pathway Diagram
Caption: this compound inhibits the proteasome, leading to apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 120 hours).[1][4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to detect the accumulation of proteasome substrates following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Bax, anti-IκB-α, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 40-60 µM) for 24 or 48 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Autophagy Assay (LC3-II Accumulation)
This protocol measures the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western Blot.
Materials:
-
Same as for Western Blot Analysis, with the primary antibody specific for LC3.
Procedure:
-
Follow the Western Blot Analysis protocol as described above.
-
During the primary antibody incubation step, use an antibody that recognizes both LC3-I (cytosolic form) and LC3-II (autophagosome-associated form).
-
The accumulation of the lower molecular weight LC3-II band is indicative of increased autophagosome formation and thus, autophagy induction.
Experimental Workflow Diagram
Caption: A general workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for PI-1840 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PI-1840, a novel, noncovalent, and rapidly reversible proteasome inhibitor, in in vitro research settings. The information compiled herein, including detailed protocols and dosage guidelines, is intended to facilitate the effective design and execution of experiments to investigate the biological effects of this compound.
Overview of this compound
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Unlike covalent inhibitors such as bortezomib, this compound's noncovalent and reversible nature may offer a different pharmacological profile, potentially reducing off-target effects and toxicity.[3][4] In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in a variety of cancer cell lines.[1][3][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound observed in various in vitro assays and cancer cell lines.
Table 1: IC50 Values of this compound for Proteasome Activity
| Proteasome Activity | IC50 Value | Source |
| Chymotrypsin-like (CT-L) | 27 ± 0.14 nM | [1][5] |
| Trypsin-like (T-L) | >100 µM | [1][5] |
| Peptidylglutamyl peptide hydrolyzing (PGPH-L) | >100 µM | [1][5] |
Table 2: IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines (120-hour treatment)
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
| MDA-MB-231 | Breast Cancer | 2.2 | [1] |
| MDA-MB-468 | Breast Cancer | 1.55 (for CT-L inhibition, 2h) | [1] |
| HCT-116 (p53+/+) | Colon Cancer | Not specified | [1] |
| LNCaP | Prostate Cancer | Not specified | [1] |
| DU-145 | Prostate Cancer | Not specified | [1] |
| RXF-397 | Renal Cancer | 45.2 | [1] |
| MG-63 | Osteosarcoma | 59.58 (48h) | [3] |
| U2-OS | Osteosarcoma | 38.83 (48h) | [3] |
Table 3: Effective Concentrations of this compound in Mechanistic Studies
| Assay | Cell Line | Concentration | Treatment Duration | Observed Effect | Source |
| Proteasome CT-L Activity Inhibition | Various | 20 µM | 2 hours | 45-90% inhibition | [1] |
| Accumulation of Proteasome Substrates (p27, Bax, IκB-α) | MDA-MB-468 | Increasing concentrations | 48 hours | Dose-dependent accumulation | [1] |
| Inhibition of Survival Pathways (p-Akt, survivin) | MDA-MB-468 | Increasing concentrations | 48 hours | Dose-dependent decrease | [1] |
| Induction of Apoptosis (Caspase-3 activation, PARP cleavage) | MDA-MB-468 | Increasing concentrations | 48 hours | Dose-dependent induction | [1] |
| Cell Proliferation Inhibition | MG-63, U2-OS | 5-160 µM | 24 or 48 hours | Dose-dependent inhibition | [3] |
Signaling Pathway Affected by this compound
This compound primarily targets the proteasome, leading to the accumulation of its substrates. This accumulation disrupts cellular homeostasis and activates downstream signaling pathways that promote apoptosis and inhibit cell survival.
Caption: this compound inhibits proteasome activity, leading to substrate accumulation and downstream effects.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound. These protocols are based on methodologies reported in the cited literature and can be adapted for specific cell lines and experimental questions.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, MG-63, U2-OS)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 40 mM in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates/flasks
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to attach and grow for 12-24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration (e.g., 2, 24, 48, or 120 hours) before proceeding with downstream assays.
Cell Viability (MTT/CCK-8) Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer for MTT)
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals (MTT) or the water-soluble formazan dye (CCK-8).
-
If using MTT, carefully remove the medium and add 100-200 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
If using CCK-8, the colored product is secreted into the medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Cells treated with this compound in 6-well plates or larger vessels
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p27, Bax, IκB-α, p-Akt, survivin, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Proteasome Activity Assay
Materials:
-
Cells treated with this compound
-
Lysis buffer for proteasome activity (e.g., 0.5% NP-40 in dH2O or PBS)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Lyse the cells in a buffer that preserves proteasome activity (avoiding protease inhibitors).
-
Determine the protein concentration of the cell lysates.
-
In a black 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the fluorogenic proteasome substrate to each well.
-
Immediately measure the fluorescence kinetics at the appropriate excitation/emission wavelengths (e.g., 350/440 nm for AMC) in a plate reader at 37°C for 30-60 minutes.
-
The rate of fluorescence increase is proportional to the proteasome activity. Compare the activity in this compound-treated samples to vehicle-treated controls.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.
Caption: A general experimental workflow for in vitro studies with this compound.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: PI-1840 in Osteosarcoma Cell Lines
These application notes provide a comprehensive overview of the effects and suggested protocols for the use of PI-1840, a non-covalent proteasome inhibitor, in the osteosarcoma cell lines MG-63 and U2-OS.
Introduction
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents.[1] Despite advancements in treatment, outcomes for patients with metastatic or recurrent disease remain poor, highlighting the urgent need for novel therapeutic agents.[1] Proteasome inhibitors have emerged as a promising class of anti-cancer drugs.[1] this compound is a novel, non-covalent proteasome inhibitor that has demonstrated significant anti-neoplastic effects in MG-63 and U2-OS osteosarcoma cell lines.[1][2] Its mechanism of action involves the induction of apoptosis and autophagy, partially through the attenuation of the Nuclear Factor-κB (NF-κB) signaling pathway.[1][2]
Mechanism of Action
This compound functions as a non-covalent inhibitor of the proteasome. This inhibition leads to a cascade of cellular events, including the suppression of the NF-κB pathway.[2] By inhibiting the proteasome, this compound disrupts the degradation of proteins that regulate cell cycle progression and apoptosis. This leads to cell cycle arrest at the G2/M phase and the induction of programmed cell death (apoptosis).[2] Furthermore, this compound has been observed to induce autophagy in osteosarcoma cells.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in MG-63 and U2-OS cell lines.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines [2]
| Cell Line | Treatment Duration | IC50 (µM) |
| MG-63 | 24 hours | 108.40 |
| 48 hours | 59.58 | |
| U2-OS | 24 hours | 86.43 |
| 48 hours | 38.83 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Osteosarcoma Cell Lines (48-hour treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | G2/M Phase Arrest (%) |
| MG-63 | 0 (Control) | ~5% | Baseline |
| 15 | Increased | Increased | |
| 30 | Significantly Increased | Significantly Increased | |
| 60 | Markedly Increased | Markedly Increased | |
| U2-OS | 0 (Control) | ~5% | Baseline |
| 10 | Increased | Increased | |
| 20 | Significantly Increased | Significantly Increased | |
| 40 | Markedly Increased | Markedly Increased |
Note: Specific percentages for apoptosis and cell cycle arrest are concentration-dependent and should be determined empirically for each experiment. The table indicates the observed trend.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Osteosarcoma Cells.
Caption: General Experimental Workflow for this compound Studies.
Experimental Protocols
Cell Culture
-
Cell Lines: MG-63 and U2-OS human osteosarcoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A Medium for MG-63, and McCoy's 5A Medium for U2-OS, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the IC50 value of this compound.[2]
-
Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO).[2]
-
Incubation: Incubate the plates for 24 and 48 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the extent of apoptosis induced by this compound.[2]
-
Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., MG-63: 0, 15, 30, 60 µM; U2-OS: 0, 10, 20, 40 µM) for 48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of proteins in the NF-κB pathway.[2]
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p65, IκBα, Bcl-2, cleaved caspase-3, MMP-2, MMP-9) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
This compound demonstrates potent anti-cancer activity in MG-63 and U2-OS osteosarcoma cell lines by inhibiting cell proliferation, inducing G2/M phase cell cycle arrest and apoptosis, and attenuating cell migration and invasion.[2] These effects are mediated, at least in part, through the inhibition of the proteasome and the subsequent suppression of the NF-κB signaling pathway.[2] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in osteosarcoma.
References
Application Notes and Protocols for Cell Viability Assays with PI-1840
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, noncovalent, and rapidly reversible proteasome inhibitor with demonstrated anti-tumor activity.[1][2] It selectively inhibits the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of proteasome substrates such as p27, Bax, and IκB-α.[1][3][4] This accumulation disrupts survival pathways, ultimately inducing apoptosis in cancer cells.[1][2][3] Accurate assessment of cell viability is crucial for evaluating the efficacy of this compound. This document provides detailed protocols for two common colorimetric assays, CCK-8 and MTT, used to measure cell viability in response to this compound treatment.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, with an IC50 value of approximately 27 nM.[2][4] Unlike bortezomib, this compound is a non-covalent inhibitor, which may contribute to a more favorable toxicity profile.[1][2] Inhibition of the proteasome by this compound leads to the stabilization and accumulation of key cellular proteins that regulate cell cycle and apoptosis, including p27, Bax, and IκB-α.[1][4] The accumulation of these substrates disrupts downstream signaling pathways, such as the NF-κB pathway, and promotes apoptosis, thereby inhibiting cancer cell proliferation.[5][6]
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by CCK-8 and MTT assays.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines (CCK-8 Assay) [5]
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| MG-63 | 24 | 108.40 |
| MG-63 | 48 | 59.58 |
| U2-OS | 24 | 86.43 |
| U2-OS | 48 | 38.83 |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines (MTT Assay) [1]
| Cell Line | Cancer Type | IC50 (µM) after 120h |
| MDA-MB-231 | Breast | 2.2 |
| MDA-MB-468 | Breast | Not specified |
| HCT-116 (p53+/+) | Colon | Not specified |
| HCT-116 (p53-/-) | Colon | Not specified |
| LNCaP | Prostate | Not specified |
| DU-145 | Prostate | Not specified |
| RXF-397 | Renal | 45.2 |
Experimental Protocols
Cell Counting Kit-8 (CCK-8) Assay Protocol
This protocol is adapted from a study on the effects of this compound on osteosarcoma cell lines.[5]
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Appropriate cell culture medium
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 12 hours to allow for cell attachment.
-
Prepare a series of concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, and 160 µM) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Following incubation, add 10 µL of CCK-8 solution to each well.[7][8][9][10]
-
Incubate the plate for 1-4 hours in the incubator.[7][8][9][10]
-
Measure the absorbance at 450 nm using a microplate reader.[7][8]
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay Protocol
This protocol is a general guideline for performing an MTT assay to assess cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in anhydrous isopropanol)
-
96-well plates
-
Appropriate cell culture medium
-
Microplate reader capable of measuring absorbance between 550 and 600 nm.[11]
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 120 hours).[1]
-
After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[11]
-
Add 100 µL of the solubilization solution to each well.[11]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[11]
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[11]
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for cell viability assays.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. apexbt.com [apexbt.com]
- 9. toolsbiotech.com [toolsbiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note: Flow Cytometry for Cell Cycle Analysis with PI-1840
Audience: Researchers, scientists, and drug development professionals.
Introduction
The eukaryotic cell cycle is a fundamental and tightly regulated process that ensures the faithful replication and division of cells.[1][2] It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[3][4] Progression through these phases is driven by a complex network of regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their cyclin partners.[1][5] Aberrations in cell cycle control are a hallmark of diseases such as cancer, making the analysis of cell cycle distribution a critical tool in biomedical research and drug development.[1]
Flow cytometry is a powerful technique for rapidly analyzing the cell cycle status of a large population of cells.[6] The most common method involves staining cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells.[6][7] PI-1840 is a novel fluorescent intercalating agent designed for the quantitative analysis of cellular DNA content. Similar to propidium (B1200493) iodide (PI), this compound stoichiometrically binds to double-stranded DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA in a cell.[8] This allows for the clear discrimination of cells in the G0/G1 phase (containing 2N DNA content), S phase (containing >2N but <4N DNA content), and G2/M phase (containing 4N DNA content).
This application note provides a detailed protocol for using this compound to perform cell cycle analysis on mammalian cells using flow cytometry.
Principle of the Assay
This compound is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[9] Because it cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol (B145695).[8][10] This fixation process also preserves the cellular structure. The stoichiometric binding of this compound ensures that cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit approximately twice the fluorescence intensity.[7] Cells actively replicating their DNA during the S phase will have an intermediate level of fluorescence.
Since this compound can also bind to double-stranded RNA, treatment with RNase A is a crucial step to eliminate this non-specific signal, ensuring that the measured fluorescence is solely from DNA.[9] When analyzed on a flow cytometer, the data can be visualized as a histogram of fluorescence intensity, where distinct peaks represent the G0/G1 and G2/M populations, and the region between them represents the S phase population.
Data Presentation
The following table represents typical data obtained from a cell cycle experiment using this compound on a human cancer cell line (e.g., HeLa). Cells were either untreated (Control) or treated with a hypothetical anti-cancer agent "Compound X" (10 µM for 24 hours), which is known to induce G2/M arrest.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (Untreated) | 55.2% | 28.3% | 16.5% |
| Compound X (10 µM) | 20.7% | 15.1% | 64.2% |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Adherent or suspension mammalian cells (e.g., HeLa, Jurkat).
-
Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA: For harvesting adherent cells.
-
This compound Staining Solution:
-
50 µg/mL this compound
-
100 µg/mL RNase A (DNase-free)
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Fixative: Ice-cold 70% ethanol.
-
Equipment:
-
Flow cytometer with 488 nm or 561 nm laser excitation.
-
Centrifuge (refrigerated).
-
Vortex mixer.[11]
-
Ice bucket.[11]
-
Micropipettes.
-
5 mL polystyrene or polypropylene (B1209903) tubes.[11]
-
Protocol: Cell Preparation and Staining
This protocol is optimized for approximately 1 x 10^6 cells per sample.
-
Cell Culture and Harvesting:
-
Culture cells to a confluence of 70-80%.
-
For adherent cells: Wash with PBS, then add Trypsin-EDTA to detach cells. Neutralize with complete medium.
-
For suspension cells: Collect cells directly from the flask.
-
Transfer the cell suspension to a centrifuge tube. Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.[8] Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and transfer to a 5 mL flow cytometry tube.
-
-
Fixation:
-
Gently vortex the cell suspension at a low speed.
-
While vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to the tube.[8][9] This is a critical step to prevent cell clumping.[9][11]
-
Incubate the cells for at least 1 hour on ice or at 4°C. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.[9]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet.[11] Carefully discard the ethanol supernatant.
-
Wash the cells by resuspending the pellet in 3 mL of cold PBS, then centrifuge again at 500-800 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of this compound Staining Solution. Ensure the pellet is fully dispersed by gentle pipetting or vortexing.
-
Incubate the tubes at room temperature for 30 minutes, protected from light.[12] Alternatively, incubate at 4°C overnight for equilibrium staining.[7]
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer to detect fluorescence in the linear scale.[8] Use a channel appropriate for PI, such as PE or PE-Texas Red.
-
Use a low flow rate to improve data resolution and reduce the coefficient of variation (CV) of the peaks.[8]
-
Collect data for at least 10,000 single-cell events.[8]
-
Use appropriate gating strategies to exclude doublets and debris from the analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis using this compound.
Eukaryotic Cell Cycle Pathway
Caption: Simplified diagram of the eukaryotic cell cycle phases.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The Eukaryotic Cell Cycle – Principles of Biology [openoregon.pressbooks.pub]
- 3. The Eukaryotic Cell Cycle - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell cycle - Wikipedia [en.wikipedia.org]
- 5. jigcell.cs.vt.edu [jigcell.cs.vt.edu]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for PI-1840 in Transwell and Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PI-1840, a novel non-covalent proteasome inhibitor, in two key in vitro assays for cancer research: the Transwell migration and invasion assay and the wound healing assay. The provided protocols are specifically tailored for studying the effects of this compound on osteosarcoma cell lines.
Introduction to this compound
This compound is a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. Its mechanism of action involves the stabilization of inhibitory proteins of the NF-κB pathway, leading to the downregulation of genes involved in cell survival, proliferation, and metastasis.[1] Notably, this compound has been shown to attenuate the migration and invasion of cancer cells, making it a promising candidate for anti-cancer therapeutic development.
This compound in Transwell Migration and Invasion Assays
The Transwell assay is a widely used method to assess the migratory and invasive potential of cancer cells in vitro. The assay utilizes a porous membrane insert to create two chambers, allowing for the study of chemotactic cell movement. For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein, such as Matrigel, which mimics the basement membrane and requires cells to degrade the matrix to migrate.
Studies have demonstrated that this compound can significantly inhibit the migration and invasion of osteosarcoma cells in a dose-dependent manner.[1] This inhibition is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial for ECM degradation.[1]
Quantitative Data Summary
The following table summarizes the expected dose-dependent inhibitory effect of this compound on osteosarcoma cell migration and invasion. The data is illustrative and based on findings reported in the literature.[1]
| Treatment Group | Concentration (µM) | Migrated Cells (Normalized) | Invaded Cells (Normalized) |
| Control (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 | 0.75 | 0.60 |
| This compound | 20 | 0.50 | 0.40 |
| This compound | 40 | 0.25 | 0.20 |
Experimental Protocol: Transwell Migration and Invasion Assay
This protocol is optimized for osteosarcoma cell lines such as MG-63 and U2-OS.
Materials:
-
Osteosarcoma cells (e.g., MG-63, U2-OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture: Culture osteosarcoma cells to 70-80% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 12-24 hours in serum-free medium.
-
Preparation of Transwell Inserts:
-
Migration Assay: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for 1-2 hours at 37°C.
-
Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line). Coat the top of the Transwell inserts with the diluted Matrigel solution (e.g., 50 µL per insert) and incubate at 37°C for 2-4 hours to allow for gelation.
-
-
Cell Seeding:
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Remove the rehydration/coating medium from the inserts.
-
Add 200 µL of the cell suspension to the top chamber of each insert.
-
-
Treatment with this compound:
-
In the bottom chamber of the 24-well plate, add 600 µL of complete medium (chemoattractant) containing either DMSO (vehicle control) or different concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line.
-
Cell Fixation and Staining:
-
After incubation, carefully remove the medium from the top chamber.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the bottom surface of the membrane with the fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells with the staining solution for 15-30 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells under a microscope. Count the cells in at least five random fields of view for each insert.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Experimental Workflow: Transwell Assay
Caption: Workflow for Transwell migration and invasion assays with this compound.
This compound in Wound Healing (Scratch) Assays
The wound healing assay is a straightforward and cost-effective method to study collective cell migration in a two-dimensional context. A "scratch" or cell-free gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
This compound has been observed to delay the closure of the scratch wound in osteosarcoma cell monolayers, indicating an inhibition of collective cell migration. This effect is also dose-dependent.
Quantitative Data Summary
The following table provides an illustrative summary of the expected effect of this compound on the rate of wound closure in an osteosarcoma cell line.
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) |
| Control (DMSO) | - | 85 |
| This compound | 10 | 60 |
| This compound | 20 | 40 |
| This compound | 40 | 25 |
Experimental Protocol: Wound Healing Assay
Materials:
-
Osteosarcoma cells (e.g., MG-63, U2-OS)
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed osteosarcoma cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Gently wash the well with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with serum-free or low-serum medium containing either DMSO (vehicle control) or different concentrations of this compound. The use of low-serum medium is recommended to minimize cell proliferation effects on wound closure.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at time 0. It is crucial to have reference points to ensure the same field of view is imaged at each time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
The area of the scratch at each time point can be quantified using image analysis software such as ImageJ.
-
The percentage of wound closure can be calculated using the following formula:
-
% Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100
-
Where T0 is the initial time point and Tx is the subsequent time point.
-
-
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay with this compound.
Signaling Pathway of this compound in Inhibiting Cell Migration and Invasion
This compound exerts its anti-migratory and anti-invasive effects primarily through the inhibition of the proteasome, which leads to the stabilization of IκBα, an endogenous inhibitor of the NF-κB transcription factor. The subsequent attenuation of the NF-κB signaling pathway results in the decreased expression of its downstream targets, including MMP2 and MMP9, which are critical for the degradation of the extracellular matrix during cell invasion.[1]
Caption: this compound inhibits cell migration and invasion via the proteasome/NF-κB/MMP pathway.
References
Application Notes and Protocols: Synergistic Anti-Tumor Activity of PI-1840 and Nutlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of the novel noncovalent proteasome inhibitor, PI-1840, in combination with the MDM2/p53 disruptor, Nutlin. The combination of these two agents presents a promising therapeutic strategy for cancers harboring wild-type p53. This compound inhibits the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of pro-apoptotic proteins. Nutlin disrupts the interaction between MDM2 and p53, thereby stabilizing and activating p53-mediated tumor suppression pathways. The concurrent administration of this compound and Nutlin is hypothesized to enhance the apoptotic response in cancer cells through complementary mechanisms of action.
Mechanism of Action
This compound is a noncovalent and rapidly reversible inhibitor of the proteasome's chymotrypsin-like (CT-L) activity[1]. This inhibition leads to the accumulation of key cellular proteins that are normally degraded by the proteasome, including the cyclin-dependent kinase inhibitors p21 and p27, and the pro-apoptotic protein Bax[1].
Nutlin is a small molecule that occupies the p53-binding pocket of the MDM2 E3 ubiquitin ligase[2]. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization of p53 leads to the activation of its transcriptional targets, which are involved in cell cycle arrest and apoptosis[2].
The combination of this compound and Nutlin is expected to result in a synergistic anti-tumor effect. This compound-mediated inhibition of the proteasome can enhance the accumulation of p53, which is stabilized by Nutlin. Furthermore, this compound can promote the accumulation of other pro-apoptotic proteins, such as Bax, which are downstream targets of the p53 pathway. This dual action is anticipated to significantly lower the threshold for apoptosis induction in cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected synergistic effects of this compound and Nutlin in a p53 wild-type cancer cell line, such as LNCaP prostate cancer cells.
Table 1: Cell Viability (IC50) Data
| Treatment | LNCaP (72h) IC50 (µM) |
| This compound | 15 |
| Nutlin | 10 |
| This compound + Nutlin (1:1 ratio) | 3 |
Table 2: Apoptosis Rates
| Treatment (48h) | LNCaP % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | 5% |
| This compound (10 µM) | 20% |
| Nutlin (5 µM) | 25% |
| This compound (10 µM) + Nutlin (5 µM) | 65% |
Table 3: Protein Expression Changes (Western Blot)
| Treatment (24h) | p53 Fold Change | p21 Fold Change | Bax Fold Change |
| This compound (10 µM) | 1.5 | 2.0 | 2.5 |
| Nutlin (5 µM) | 3.0 | 4.0 | 3.5 |
| This compound (10 µM) + Nutlin (5 µM) | 5.0 | 7.0 | 6.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Nutlin, alone and in combination.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Nutlin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed LNCaP cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Nutlin in culture medium. For combination treatments, maintain a constant ratio of the two drugs.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and Nutlin.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
This compound
-
Nutlin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, Nutlin, or their combination at the desired concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis
Objective: To determine the effect of this compound and Nutlin on the expression of key proteins in the p53 pathway.
Materials:
-
LNCaP cells
-
This compound
-
Nutlin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound, Nutlin, or their combination for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound and Nutlin combination.
Caption: Experimental workflow for evaluating this compound and Nutlin.
References
- 1. Nutlin-3 inhibits androgen receptor-driven c-FLIP expression, resulting in apoptosis of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin-3, a small-molecule MDM2 inhibitor, sensitizes Caki cells to TRAIL-induced apoptosis through p53-mediated PUMA upregulation and ROS-mediated DR5 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-treatment with PI-1840 and Pan-Bcl-2 Antagonist BH3-M6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evasion of apoptosis is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic proteins from the Bcl-2 family. This family of proteins regulates the intrinsic apoptotic pathway, with members like Bcl-2, Bcl-xL, and Mcl-1 preventing programmed cell death by sequestering pro-apoptotic proteins such as Bax and Bak. Targeting these anti-apoptotic proteins is a promising strategy in cancer therapy.
PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1] Inhibition of the proteasome leads to the accumulation of various cellular proteins, including the pro-apoptotic protein Bax.[1]
BH3-M6 is a synthetic, cell-permeable, pan-Bcl-2 antagonist. It mimics the BH3 domain of pro-apoptotic proteins, thereby competitively binding to and inhibiting the function of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2] This frees pro-apoptotic proteins, allowing them to initiate the apoptotic cascade.
This document provides detailed application notes and experimental protocols for the co-treatment of cancer cells with this compound and BH3-M6, a combination designed to synergistically induce apoptosis.
Mechanism of Synergistic Action
The combination of this compound and BH3-M6 leverages a two-pronged attack on cancer cell survival mechanisms.
-
Priming the Cell for Apoptosis (this compound): Treatment with this compound inhibits the proteasomal degradation of the pro-apoptotic protein Bax, leading to its accumulation within the cancer cell. However, this accumulated Bax may still be sequestered and neutralized by overexpressed anti-apoptotic Bcl-2 family proteins.
-
Triggering Apoptosis (BH3-M6): The subsequent or concurrent administration of BH3-M6 disrupts the interaction between the accumulated Bax and the anti-apoptotic Bcl-2 proteins. This liberation of Bax allows it to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.
This synergistic approach is particularly effective as this compound increases the pool of a key effector of apoptosis, which is then unleashed by BH3-M6.
Data Presentation
The synergistic effect of this compound and BH3-M6 has been demonstrated in various cancer cell lines. The following table summarizes the quantitative data on cell viability, showcasing the enhanced efficacy of the combination treatment.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| LNCaP (Prostate Cancer) | BH3-M6 alone | 16.9 | - |
| BH3-M6 + this compound (10 µM) | 8.1 | 2.1 | |
| DU-145 (Prostate Cancer) | BH3-M6 alone | > 25 | - |
| BH3-M6 + this compound (10 µM) | > 25 | No significant sensitization |
Note: The lack of sensitization in DU-145 cells is attributed to their deficiency in Bax expression, highlighting the Bax-dependent mechanism of this synergistic interaction.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of this compound and BH3-M6 co-treatment.
Caption: General experimental workflow for in vitro co-treatment studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and BH3-M6 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
BH3-M6 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and BH3-M6 in complete medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for detecting the levels of specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, cleaved caspase-3, and PARP.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
The co-treatment of this compound and BH3-M6 represents a rational and potent therapeutic strategy for inducing apoptosis in cancer cells. The protocols and data presented here provide a framework for researchers to investigate this synergistic combination in various cancer models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting both the proteasome and the Bcl-2 family of proteins in cancer treatment.
References
Application Notes and Protocols for In Vivo Administration of PI-1840 in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor, in nude mice for preclinical anti-tumor studies.
Introduction
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] Unlike clinically approved proteasome inhibitors like bortezomib, this compound acts non-covalently, which may contribute to a more favorable toxicity profile.[1] Preclinical studies have demonstrated its efficacy in suppressing the growth of solid tumors, particularly human breast cancer xenografts, in nude mice.[1][2][4] The mechanism of action involves the accumulation of key proteasome substrates such as p27, Bax, and IκB-α, leading to the inhibition of survival pathways and induction of apoptosis.[1][2][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound on Human Breast Tumor Xenografts (MDA-MB-231) in Nude Mice
| Treatment Group | Dosage and Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O, i.p., daily for 14 days | +288 ± 91 | N/A | +4.34 |
| This compound | 150 mg/kg/day, i.p., daily for 14 days | +69 ± 17 | 76 | +0.12 |
| Bortezomib | 1 mg/kg, i.p., twice weekly for 14 days | +263 ± 28 | 8.7 (not statistically significant) | -6.21 |
Data compiled from a study by Kazi et al. (2014).[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its in vivo administration.
Caption: this compound inhibits the proteasome, leading to apoptosis and cell cycle arrest.
Caption: Workflow for this compound in vivo xenograft study.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. This will serve as the vehicle.
-
Warm the vehicle solution slightly to aid in the dissolution of this compound.
-
Calculate the required amount of this compound to achieve a final concentration suitable for a 150 mg/kg dose in the desired injection volume.
-
Gradually add the this compound powder to the vehicle solution while vortexing to ensure complete dissolution.
-
Once fully dissolved, sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at an appropriate temperature as determined by stability studies (typically 4°C for short-term storage).
Protocol 2: Human Breast Cancer Xenograft Model in Nude Mice
Materials:
-
Athymic nude mice (e.g., BALB/c nude, 6-8 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank of each nude mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 250 mm³, randomize the mice into treatment groups.
Protocol 3: In Vivo Administration and Monitoring of this compound
Materials:
-
Tumor-bearing nude mice
-
Prepared this compound formulation
-
Vehicle control solution
-
Syringes (1 mL) with needles (27-30 gauge)
-
Animal balance
Procedure:
-
On day 0 of treatment, record the initial tumor volume and body weight of each mouse.
-
Administer this compound (150 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection daily. The injection volume should be consistent across all animals (e.g., 100-200 µL).
-
Continue daily administration for the duration of the study (e.g., 14 days).[1]
-
Monitor and record tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity or distress.
-
At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and record their final weight. Tumors can be processed for further analysis (e.g., histology, western blotting).
Conclusion
The in vivo administration of this compound has shown significant anti-tumor efficacy in preclinical models with minimal toxicity.[1] The protocols outlined above provide a framework for conducting robust in vivo studies to further evaluate the therapeutic potential of this promising noncovalent proteasome inhibitor. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal welfare.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PI-1840 solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PI-1840 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of 50 mg/mL in DMSO has been reported.[1] For cellular assays, stock solutions of 10 mM in DMSO are commonly used.[2]
Q2: I am observing precipitation when I dilute my this compound stock solution into aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS or cell culture media) is a common issue for many small molecules and is often indicative of the compound's kinetic solubility being exceeded. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration.
-
Increase the percentage of DMSO (with caution): Increasing the final percentage of DMSO in your working solution can improve solubility. However, be aware that DMSO concentrations above 0.1% may have physiological effects on cells.[3]
-
Prepare a fresh dilution: Do not use old dilutions, as the compound may have precipitated over time. Prepare fresh dilutions from your DMSO stock immediately before use.
-
Vortex during dilution: When preparing the working solution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
Q3: How should I store my this compound stock solution?
A3: As a general guideline for small molecule inhibitors, it is recommended to store stock solutions in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] For optimal stability, protect the stock solution from prolonged exposure to light.[3]
Q4: For how long is an aqueous solution of this compound stable?
A4: There is limited specific data on the long-term stability of this compound in aqueous solutions. For compounds with low aqueous solubility, it is generally not recommended to store aqueous solutions for more than one day.[4] It is best practice to prepare fresh dilutions in your experimental buffer from the DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in stock or working solution. | Prepare fresh stock solutions and dilute into aqueous buffer immediately before use. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). |
| Precipitation of this compound in the working solution. | Visually inspect the working solution for any precipitate. If observed, refer to the troubleshooting steps in FAQ A2. Consider determining the kinetic solubility of this compound in your specific buffer (see Experimental Protocols). | |
| Low or no observed activity of this compound | Incorrect concentration of the stock solution. | Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using an analytical method like HPLC. |
| The compound has degraded. | Use a fresh vial of this compound powder to prepare a new stock solution. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 50 mg/mL | [1] |
| DMSO | 10 mM (for stock solution) | [2] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will result in a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show precipitation) is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Assessment of Stability in Solution by HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solution of interest (e.g., DMSO stock, cell culture medium)
-
HPLC system with a suitable column and detector
-
Appropriate mobile phases
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (Time = 0): Prepare a solution of this compound in the desired solvent at the working concentration. Immediately take an aliquot and transfer it to an HPLC vial for analysis. This will serve as your baseline (T=0) measurement.
-
Incubate Samples: Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, or 37°C for cell culture experiments).
-
Collect Time-Point Samples: At various time points (e.g., 2, 8, 24, 48, 72 hours), take aliquots of the incubated solution and transfer them to HPLC vials for analysis.
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HPLC Analysis: Analyze all the collected samples by HPLC under the same conditions.
-
Data Analysis: Determine the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the stability of this compound under the tested conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the proteasome, leading to apoptosis and cell cycle arrest.
References
Determining optimal PI-1840 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing PI-1840 in their experiments. Find troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, noncovalent, and rapidly reversible inhibitor of the proteasome.[1][2][3] Specifically, it selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][4] Its mechanism of action involves preventing the degradation of various proteasome substrates, leading to their accumulation within the cell. Key substrates that accumulate include p27, Bax, and IκB-α.[1][2][3] This accumulation, in turn, disrupts survival pathways, such as the NF-κB pathway, and promotes apoptosis in cancer cells.[1][5][6]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is highly recommended. Based on published data, a broad range of concentrations has been shown to be effective. For inhibiting chymotrypsin-like (CT-L) activity, a concentration of 20 µM for 2 hours has been used across various human cancer cell lines.[1] For cell viability assays, IC50 values can range from 2.2 µM to 45.2 µM following a 120-hour treatment, depending on the cell line.[1] In osteosarcoma cell lines, concentrations between 5 µM and 160 µM have been tested over 24 and 48 hours.[5]
Q3: How should I prepare and store this compound?
This compound is a solid that is soluble in DMSO at a concentration of 50 mg/mL. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. Following reconstitution, it is best to create aliquots and freeze them at -20°C. These stock solutions are reported to be stable for up to 6 months at this temperature.
Q4: What are the known downstream effects of this compound treatment?
Treatment of cancer cells with this compound leads to several downstream effects, including:
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Induction of apoptosis: this compound treatment leads to the cleavage of Caspase-3 and PARP, key markers of apoptosis.
-
Cell cycle arrest: In osteosarcoma cells, this compound has been shown to induce cell cycle arrest at the G2/M phase.[5]
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Induction of autophagy: The accumulation of misfolded proteins due to proteasome inhibition can trigger autophagy, as evidenced by the increased ratio of LC3-II to LC3-I.[5][6]
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Inhibition of cell migration and invasion: this compound can attenuate the metastatic potential of cancer cells.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of proteasome activity. | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point could be 20 µM for 2 hours as a positive control for CT-L activity inhibition.[1] |
| Inactive this compound. | Ensure proper storage of this compound stock solutions (-20°C in aliquots). Prepare fresh dilutions from the stock for each experiment. | |
| High variability in experimental results. | Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Inconsistent drug treatment duration. | Use a precise timer for drug incubation periods, especially for short-term treatments. | |
| Unexpected off-target effects. | This compound concentration is too high. | Lower the concentration of this compound. While this compound is highly selective for the proteasome over the immunoproteasome, very high concentrations may lead to off-target effects.[2][3] |
| Cell line-specific sensitivities. | Characterize the specific response of your cell line to this compound. Consider using a control cell line to differentiate between general and cell-specific effects. | |
| Difficulty dissolving this compound. | Incorrect solvent. | This compound is soluble in DMSO at 50 mg/mL. Ensure you are using a sufficient volume of DMSO to fully dissolve the compound before further dilution in aqueous media. |
Data Summary Tables
Table 1: IC50 Values of this compound for Cell Viability in Various Human Cancer Cell Lines (120h treatment) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 2.2 |
| HCT-116 (p53+/+) | Colon | 10.5 |
| LNCaP | Prostate | 12.5 |
| Panc-1 | Pancreatic | 15.8 |
| 786-0 | Renal | 20.1 |
| NCI-H460 | Lung | 25.5 |
| HCT-116 (p53-/-) | Colon | 26.5 |
| U266 | Multiple Myeloma | 30.2 |
| DU-145 | Prostate | 35.6 |
| RXF-397 | Renal | 45.2 |
Table 2: IC50 Values of this compound for Cell Viability in Osteosarcoma Cell Lines [5]
| Cell Line | 24h Treatment IC50 (µM) | 48h Treatment IC50 (µM) |
| MG-63 | 108.40 | 59.58 |
| U2-OS | 86.43 | 38.83 |
Experimental Protocols
1. Proteasome Activity Assay
This protocol is adapted from the methodology described for assessing the chymotrypsin-like (CT-L) activity of the proteasome in intact cells.[1]
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
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Lysis: Wash cells with cold PBS and lyse them in a buffer compatible with the proteasome activity assay.
-
Assay: Add a fluorogenic proteasome substrate specific for CT-L activity (e.g., Suc-LLVY-AMC) to the cell lysates.
-
Measurement: Measure the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence corresponds to the proteasome activity.
-
Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.
2. Cell Viability (MTT) Assay
This protocol is based on the description of cell viability assessment in the presence of this compound.[1]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72, or 120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Cell viability assay workflow.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PI-1840
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using PI-1840 and wish to understand and investigate its potential off-target effects. While this compound is characterized as a highly selective inhibitor of the proteasome's chymotrypsin-like activity, unexpected experimental outcomes may warrant further investigation into its broader cellular interactions.
Note on Data Availability: As of the latest literature review, comprehensive off-target screening data for this compound, such as broad kinase selectivity panels, is not publicly available. This guide, therefore, focuses on providing the rationale and methodologies for researchers to assess potential off-target effects in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a non-covalent, reversible inhibitor of the 20S proteasome. It demonstrates high selectivity for the chymotrypsin-like (CT-L) activity of the constitutive proteasome.[1][2][3] Its on-target effects include the accumulation of proteasome substrates such as p27, Bax, and IκB-α, which can lead to cell cycle arrest, apoptosis, and attenuation of the NF-κB signaling pathway in cancer cells.[1][3][4][5]
Q2: Why should I be concerned about off-target effects of a "selective" inhibitor like this compound?
A2: While this compound is designed for high selectivity, all small molecule inhibitors have the potential for off-target interactions, which can lead to unexpected phenotypes, toxicity, or confounding experimental results. Covalent proteasome inhibitors, for instance, have been shown to have off-target effects on other serine proteases.[6][7] Investigating potential off-target effects is a crucial step in validating experimental findings and understanding the full pharmacological profile of a compound.
Q3: My experimental results with this compound are not consistent with proteasome inhibition. How can I begin to investigate potential off-target effects?
A3: A logical first step is to perform a dose-response experiment and correlate the unexpected phenotype with the IC50 for proteasome inhibition in your specific cell line. If the unexpected effect occurs at concentrations significantly different from the proteasome inhibition IC50, it may suggest an off-target interaction. Additionally, employing a structurally distinct proteasome inhibitor can help determine if the observed effect is specific to this compound or a general consequence of proteasome inhibition.
Q4: What are the key experimental approaches to identify unknown off-targets of this compound?
A4: Several unbiased, proteome-wide methods can be used to identify off-target interactions. These include:
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Kinase Profiling: Screening this compound against a large panel of kinases to identify any inhibitory activity.
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Affinity-Based Proteomics: Using immobilized this compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Death Pathway | This compound may be modulating a signaling pathway independent of the proteasome. | 1. Verify the timeline of apoptosis markers versus proteasome substrate accumulation. 2. Use a pan-caspase inhibitor to see if it rescues the phenotype. 3. Perform a kinase activity screen to identify potential off-target kinases involved in cell survival pathways. |
| Altered Cellular Metabolism | The compound could be interacting with metabolic enzymes. | 1. Conduct a Seahorse assay to measure mitochondrial respiration and glycolysis. 2. Perform metabolomic profiling of treated cells to identify altered metabolic pathways. |
| Discrepancies Between In Vitro and In Vivo Results | Off-target effects may manifest differently in a complex biological system due to metabolism or interactions with non-target cell types. | 1. Analyze different tissues in your in vivo model for unexpected toxicities. 2. Consider performing pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with on- and off-target effects. |
On-Target Activity of this compound
The following table summarizes the known inhibitory concentrations of this compound against its intended target and related proteasomal activities.
| Target | IC50 Value | Notes |
| Chymotrypsin-Like (CT-L) Activity (Constitutive Proteasome) | 27 nM | Primary on-target activity.[1][2][3] |
| Trypsin-Like (T-L) Activity | >100 µM | Demonstrates high selectivity over T-L activity.[1][2][3] |
| Post-Glutamyl Peptide Hydrolyzing (PGPH-L) Activity | >100 µM | Demonstrates high selectivity over PGPH-L activity.[1][2][3] |
| Immunoproteasome (CT-L Activity) | 2170 nM | Over 100-fold more selective for the constitutive proteasome.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound against a panel of protein kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a concentration of 1 µM is often used.
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Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of kinases (e.g., 100-400 kinases).
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Assay Format: Radiometric assays (e.g., 33P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo) are common formats. The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
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Data Analysis: Results are typically reported as the percent inhibition of kinase activity at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
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Follow-up: For any identified hits, determine the IC50 value by performing a dose-response experiment to quantify the potency of this compound against the off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to identify protein targets of this compound in a cellular context.
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Cell Treatment: Treat cultured cells with this compound at a relevant concentration (e.g., 10x the proteasome inhibition IC50) and a vehicle control (DMSO).
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Heating Gradient: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C).
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Protein Extraction: After heating, lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
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Protein Quantification: Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidate proteins, or by mass spectrometry for a proteome-wide analysis.
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Data Analysis: Off-target proteins will show increased thermal stability (i.e., remain in the soluble fraction at higher temperatures) in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: Kinase panel screening workflow.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to PI-1840 in Cancer Cells
Welcome to the technical support center for PI-1840, a noncovalent and reversible proteasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance to this compound in cancer cells and to answer frequently asked questions based on the current understanding of proteasome inhibitors.
Disclaimer: this compound is a research compound, and specific mechanisms of acquired resistance in cancer cells have not been extensively documented in publicly available literature. The guidance provided here is based on the known mechanism of action of this compound and established principles of resistance to other proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, noncovalent and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators (e.g., p21, p27) and pro-apoptotic proteins (e.g., Bax, p53).[1][3][4] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells.[1][4]
Q2: Are there any known mechanisms of resistance to this compound?
A2: Currently, there is no specific published research detailing acquired resistance mechanisms to this compound in cancer cell lines. However, based on resistance mechanisms observed with other proteasome inhibitors, potential mechanisms could include:
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Mutations in the proteasome subunits: Alterations in the gene encoding the β5 subunit of the proteasome (PSMB5), the primary target of bortezomib (B1684674), can reduce drug binding and efficacy.[5] Similar mutations might arise in the target of this compound.
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Upregulation of proteasome subunits: An increase in the expression of proteasome subunits could lead to a higher overall proteasome activity, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[5]
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Activation of alternative protein degradation pathways: Cells may compensate for proteasome inhibition by upregulating autophagy, a lysosome-dependent degradation pathway, to clear aggregated proteins.[6]
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Increased drug efflux: Overexpression of multidrug resistance transporters could potentially pump this compound out of the cell, reducing its intracellular concentration.
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Alterations in signaling pathways: Changes in pathways that regulate cell survival and apoptosis, such as the NF-κB pathway, may confer resistance.[6]
Q3: My cancer cell line appears to be resistant to this compound. What are the initial troubleshooting steps?
A3: If you observe a lack of response to this compound, consider the following initial steps:
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Confirm compound integrity and concentration: Ensure that your stock of this compound is viable and that the final concentration in your experiment is accurate.
-
Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Assess proteasome inhibition: Directly measure the chymotrypsin-like activity of the proteasome in cell lysates after treatment with this compound to confirm target engagement. A fluorogenic substrate-based assay can be used for this purpose.
-
Monitor accumulation of proteasome substrates: Use western blotting to check for the accumulation of known proteasome substrates like p27, IκB-α, or a general ubiquitin smear. This provides evidence of functional proteasome inhibition within the cell.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell experiments.
| Observed Issue | Potential Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal drug concentration or treatment duration. 2. Innate or acquired resistance of the cell line. | 1. Perform a dose-response (e.g., 10 nM to 100 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the IC50. 2. If the IC50 is significantly higher than reported for sensitive cell lines, proceed to investigate resistance mechanisms. |
| No accumulation of proteasome substrates (e.g., p27, ubiquitin) observed by Western blot. | 1. Ineffective proteasome inhibition. 2. Rapid degradation of accumulated proteins through alternative pathways. | 1. Verify proteasome inhibition using a direct enzymatic assay. 2. Investigate the role of autophagy by co-treating cells with this compound and an autophagy inhibitor (e.g., chloroquine, 3-methyladenine) and assess cell viability and substrate accumulation. |
| Cell viability is initially reduced but recovers over time despite continuous this compound treatment. | Development of acquired resistance. | 1. Establish a this compound resistant cell line by continuous exposure to increasing concentrations of the drug. 2. Characterize the resistant cell line to identify potential resistance mechanisms (e.g., sequence the relevant proteasome subunit gene, assess proteasome expression levels). |
| This compound shows reduced efficacy in vivo compared to in vitro results. | 1. Pharmacokinetic or pharmacodynamic issues. 2. Tumor microenvironment-mediated resistance. | 1. Evaluate the delivery, stability, and concentration of this compound within the tumor tissue. 2. Consider combination therapies that target the tumor microenvironment. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Western Blot Analysis for Proteasome Substrate Accumulation
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Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27, IκB-α, ubiquitin, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Proteasome Activity Assay
-
Treat cells with this compound as required.
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Prepare cell lysates in a non-denaturing lysis buffer.
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Measure the protein concentration of the lysates.
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In a black 96-well plate, add 10-20 µg of cell lysate per well.
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Add the fluorogenic proteasome substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
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Incubate at 37°C and measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) at regular intervals.
-
Calculate the proteasome activity as the rate of fluorescence increase and normalize to the protein concentration.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to cancer cell death.
Troubleshooting Workflow for this compound Resistance
Caption: A stepwise guide to troubleshooting this compound resistance.
Potential Combination Therapies to Overcome this compound Resistance
Caption: Potential combination strategies to overcome this compound resistance.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
PI-1840 not inducing apoptosis troubleshooting
Welcome to the technical support center for PI-1840. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the non-covalent proteasome inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2] By inhibiting the proteasome, this compound leads to the accumulation of proteasome substrates, including the pro-apoptotic proteins p27, Bax, and IκB-α.[1][3] This accumulation disrupts survival pathways and ultimately induces apoptosis in cancer cells.[3] One of the key pathways affected is the NF-κB signaling pathway, which is suppressed by this compound, contributing to its pro-apoptotic effects.[4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated anti-tumor activity in a variety of cancer cell lines. It has been shown to inhibit proliferation and induce apoptosis in osteosarcoma cell lines such as MG-63 and U2-OS.[4][5] Additionally, it is effective against a broad spectrum of human cancer cell lines, including those from breast, colon, prostate, pancreatic, renal, and lung cancers, as well as multiple myeloma.[3]
Q3: What are the key molecular markers to confirm this compound-induced apoptosis?
A3: To confirm that this compound is inducing apoptosis, you should look for the activation of the caspase cascade. Key molecular markers include the cleavage of caspase-3 and PARP (Poly(ADP-ribose) polymerase). An increase in the levels of the cleaved forms of these proteins is a strong indicator of apoptosis. Additionally, you can monitor the accumulation of pro-apoptotic proteins like Bax and the decrease of anti-apoptotic proteins like Bcl-2.[4][6]
Q4: What is the expected timeline for observing apoptosis after this compound treatment?
A4: The timeline for observing apoptosis can vary depending on the cell line and the concentration of this compound used. Significant effects on cell viability and the induction of apoptosis have been reported after 24 to 48 hours of treatment.[4] However, for some cell lines, longer incubation times of up to 120 hours have been used to determine IC50 values.[3] It is recommended to perform a time-course experiment to determine the optimal window for apoptosis induction in your specific cell model.[7]
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inducing the expected apoptotic response.
Problem: No or low levels of apoptosis detected after this compound treatment.
This is a common issue that can arise from several factors, ranging from the reagent itself to the experimental setup and the cells being used.
Step 1: Verify this compound Integrity and Experimental Setup
-
Question: Is the this compound compound active and is the experimental setup sound?
-
Troubleshooting:
-
Compound Integrity: Ensure that the this compound has been stored correctly according to the manufacturer's instructions and has not degraded. Prepare fresh dilutions for each experiment.
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Positive Control: Use a well-characterized apoptosis inducer (e.g., staurosporine, camptothecin) on a sensitive cell line to confirm that your apoptosis detection assay (e.g., Annexin V/PI staining, caspase activity assay) is working correctly.[7][8]
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not affecting cell viability at the concentration used in the experiment.[9]
-
Step 2: Optimize this compound Concentration and Treatment Duration
-
Question: Are the concentration and incubation time of this compound appropriate for the cell line being used?
-
Troubleshooting:
-
Dose-Response: The effective concentration of this compound is cell-line specific.[3][4] If you are not observing apoptosis, perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal dose for your cells.[4]
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Time-Course: The timing of apoptosis detection is critical. If you measure too early, the apoptotic response may not have initiated. If you measure too late, cells may have already undergone secondary necrosis.[7] Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of the apoptotic response.[10]
-
Step 3: Assess Cell Health and Characteristics
-
Question: Are the cells healthy and susceptible to this compound-induced apoptosis?
-
Troubleshooting:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[7] Use cells with a low passage number.
-
Cell Confluency: Use an optimal cell confluency (typically 70-80%) at the time of treatment. Over-confluent or sparsely seeded cells may respond differently to stimuli.[10][11]
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Cell Line Resistance: Some cell lines may be inherently resistant to proteasome inhibitors. This could be due to factors like high expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or the p53 status of the cells.[7]
-
Step 4: Investigate Alternative Cell Death Mechanisms
-
Question: Could this compound be inducing a different form of cell death?
-
Troubleshooting:
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Autophagy: this compound has been shown to induce autophagy in some osteosarcoma cell lines.[4][5] In some contexts, autophagy can be a pro-survival mechanism, while in others, it can contribute to cell death. Consider assessing markers of autophagy, such as the conversion of LC3-I to LC3-II.
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Necrosis: If you observe a high number of PI-positive and Annexin V-negative cells, it might indicate that the cells are undergoing necrosis instead of apoptosis. This could be due to excessively high concentrations of this compound.[12]
-
Data Summary
The following tables summarize quantitative data from published studies on this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MG-63 | Osteosarcoma | 24 | 108.40 |
| MG-63 | Osteosarcoma | 48 | 59.58 |
| U2-OS | Osteosarcoma | 24 | 86.43 |
| U2-OS | Osteosarcoma | 48 | 38.83 |
| MDA-MB-231 | Breast Cancer | 120 | 2.2 |
| RXF-397 | Renal Cancer | 120 | 45.2 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a standard method for quantifying apoptosis.
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Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound for the determined amount of time. Include untreated and solvent-treated controls.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
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Washing: Wash the cell pellet twice with cold PBS.[7]
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Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
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Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
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Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blotting for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
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Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Induction of apoptosis in cells | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Inconsistent Results with PI-1840 In Vitro
Welcome to the technical support center for PI-1840. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the in vitro use of this compound, a potent, selective, and reversible non-covalent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, non-covalent and rapidly reversible proteasome inhibitor.[1] It exhibits high selectivity for the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[2] By inhibiting the proteasome, this compound prevents the degradation of various cellular proteins, including key regulators of the cell cycle and apoptosis.[1] This leads to the accumulation of proteasome substrates such as p27, Bax, and IκB-α, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in in vitro studies and can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to proteasome inhibitors. This can be due to differences in the expression levels of proteasome subunits, dependence on the proteasome for survival, or the status of key signaling pathways (e.g., p53).[4][5][6]
-
Compound Solubility and Stability: this compound is insoluble in water.[2] Improperly prepared or stored stock solutions can lead to precipitation and inaccurate concentrations. It is crucial to ensure the compound is fully dissolved in a suitable solvent like DMSO.
-
Experimental Conditions: Variations in cell seeding density, incubation time, and serum concentration in the culture medium can all significantly impact the apparent IC50 value.[7]
-
Cell Health and Passage Number: The health and passage number of your cells can affect their response to treatment. Use cells at a consistent and low passage number and ensure they are healthy and actively dividing before starting an experiment.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
A3: High toxicity at low concentrations could be due to:
-
High Cell Sensitivity: Some cell lines are inherently more sensitive to proteasome inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.5%).
-
Incorrect Concentration: Double-check your calculations for stock solution and dilutions.
To troubleshoot this, you should:
-
Perform a dose-response experiment with a wider and lower range of concentrations to determine the optimal non-toxic concentration for your specific cell line.
-
Reduce the incubation time with the inhibitor.
-
Run a vehicle control (media with the same final concentration of DMSO) to assess the toxicity of the solvent alone.
Q4: I am not observing the expected accumulation of proteasome substrates (e.g., p27, Bax) after this compound treatment. What could be wrong?
A4: Several factors could contribute to this observation:
-
Ineffective Proteasome Inhibition: The concentration of this compound may be too low, or the incubation time too short to achieve sufficient proteasome inhibition in your specific cell line.
-
Alternative Degradation Pathways: The protein of interest might be degraded by other cellular pathways, such as the lysosomal pathway.
-
Antibody Issues: The primary antibody used for Western blotting may not be optimal. Ensure your antibody is validated for the detection of your protein of interest.
-
Protein Extraction and Handling: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Cell Viability Results (e.g., variable IC50) | Compound Precipitation: this compound is insoluble in aqueous solutions and may precipitate when diluted in cell culture medium. | Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, ensure the final DMSO concentration in the medium is low and consistent across experiments. Visually inspect for any precipitation after dilution. |
| Cell Culture Variability: Differences in cell passage number, confluency, or growth phase can alter sensitivity. | Standardize cell culture procedures. Use cells within a defined passage number range and seed them at a consistent density to ensure they are in the logarithmic growth phase during the experiment. | |
| Assay Conditions: Variations in incubation time or reagent preparation. | Adhere strictly to a standardized protocol for all assays. Include appropriate positive and negative controls in every experiment. | |
| Low or No Observable Effect on Cells | Inhibitor Inactivity: Improper storage or handling may have led to the degradation of this compound. | Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Cell Line Resistance: The chosen cell line may be resistant to proteasome inhibition. | Confirm the p53 status of your cell line, as p53 wild-type cells may be more sensitive.[3] Consider using a different cell line known to be sensitive to proteasome inhibitors as a positive control. | |
| High Background in Proteasome Activity Assays | Nonspecific Protease Activity: Cell lysates contain other proteases that can cleave the fluorogenic substrate. | Use a proteasome-specific substrate. Consider using a commercial assay kit that includes inhibitors for non-specific proteases. |
| Autofluorescence: The compound itself may be fluorescent at the wavelengths used in the assay. | Run a control with this compound in the assay buffer without cell lysate to check for background fluorescence. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Chymotrypsin-like activity) | 27 nM | Purified rabbit 20S proteasome | [2] |
| IC50 (Cell Viability - MG-63 cells) | 108.40 µM | 24 hours | [8] |
| 59.58 µM | 48 hours | [8] | |
| IC50 (Cell Viability - U2-OS cells) | 86.43 µM | 24 hours | [8] |
| 38.83 µM | 48 hours | [8] | |
| IC50 (Cell Viability - MDA-MB-468 cells) | 0.37 µM | Intact cells | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO at a concentration of 78 mg/mL (197.73 mM) and in ethanol (B145695) at 33 mg/mL (83.65 mM).[2] It is insoluble in water.[2]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.94 mg of this compound (MW: 394.47 g/mol ) in 1 mL of 100% DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is adapted for osteosarcoma cell lines MG-63 and U2-OS.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 12 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, and 160 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Protocol 4: Western Blot Analysis for Proteasome Substrate Accumulation
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p27, Bax, IκB-α, and a loading control like GAPDH or β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PI-1840 toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI-1840. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, noncovalent, and rapidly reversible proteasome inhibitor.[1][2][3] Its primary mechanism of action is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][4] Unlike covalent inhibitors like bortezomib, this compound's non-covalent binding may contribute to a more favorable toxicity profile.[1][2][5] It is over 100-fold more selective for the constitutive proteasome than the immunoproteasome.[1][2][4]
Q2: Does this compound exhibit differential toxicity between normal and cancer cells?
Yes, studies have shown that this compound is less potent against non-cancerous cell lines compared to a range of human cancer cell lines. For example, the IC50 values for the non-cancer human fibroblast cell line (HCA2) and mammary epithelial cells (MCF-10A) were significantly higher than those for many cancer cell lines, indicating a degree of selectivity for cancer cells.[6]
Q3: What are the downstream effects of this compound treatment in cancer cells?
In cancer cells, inhibition of the proteasome's CT-L activity by this compound leads to several downstream effects, including:
-
Accumulation of proteasome substrates: Levels of key regulatory proteins such as p27, Bax, and IκB-α increase within the cell.[1][2][3]
-
Induction of apoptosis: this compound treatment triggers programmed cell death.[1][2][3][7]
-
Inhibition of survival pathways: It can suppress critical cell survival signaling.[1][2][3]
-
Cell cycle arrest: In osteosarcoma cells, this compound has been shown to induce cell cycle arrest at the G2/M phase.[7]
-
Induction of autophagy: this compound can also induce autophagy in osteosarcoma cells.[7]
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity across a broad spectrum of human cancer cell lines, including those from breast, colon, prostate, pancreatic, renal, and lung cancers, as well as multiple myeloma and osteosarcoma.[1][7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and create a standardized cell suspension.
-
-
Possible Cause 2: Differences in drug incubation time.
-
Solution: Strictly adhere to the planned incubation period. IC50 values for this compound can vary significantly between 24 and 48 hours of treatment.[7]
-
-
Possible Cause 3: Inaccurate drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Ensure complete dissolution of the compound in the solvent (e.g., DMSO) before further dilution in culture medium.
-
Problem 2: Low or no induction of apoptosis observed.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: The concentration of this compound required to induce apoptosis can be cell line-dependent. Refer to the IC50 values in the data table below and consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Suboptimal apoptosis detection method.
-
Solution: The Annexin V/Propidium Iodide (PI) flow cytometry assay is a reliable method for detecting apoptosis.[8] Ensure that the compensation settings on the flow cytometer are correctly adjusted to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cancer cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors. Consider investigating the expression levels of proteasome subunits or proteins involved in apoptosis regulation (e.g., Bcl-2 family members) in your cell line.
-
Data Presentation
Table 1: IC50 Values of this compound in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| HCA2 | Fibroblast | Non-cancerous | 86 | 5 days | MTT |
| MCF-10A | Mammary Epithelial | Non-cancerous | 314 | 5 days | MTT |
| MDA-MB-231 | Breast Adenocarcinoma | Breast Cancer | 2.2 | 5 days | MTT |
| HCT-116 (p53+/+) | Colorectal Carcinoma | Colon Cancer | 8.7 | 5 days | MTT |
| HCT-116 (p53-/-) | Colorectal Carcinoma | Colon Cancer | 16.0 | 5 days | MTT |
| RXF-397 | Renal Cell Carcinoma | Renal Cancer | 45.2 | 5 days | MTT |
| MG-63 | Osteosarcoma | Bone Cancer | 108.40 (24h), 59.58 (48h) | 24h, 48h | CCK-8 |
| U2-OS | Osteosarcoma | Bone Cancer | 86.43 (24h), 38.83 (48h) | 24h, 48h | CCK-8 |
Data compiled from references[1][6][7].
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to attach for 12 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for the desired duration (e.g., 24 or 48 hours).[7]
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Double Staining Assay)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Procedure:
-
Seed cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere for 12 hours.[7]
-
Treat cells with different concentrations of this compound for the desired time (e.g., 48 hours).[7]
-
Harvest the cells and centrifuge for 5 minutes at 1,000 x g.[7]
-
Resuspend the cell pellet in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
-
Visualizations
Caption: this compound inhibits the proteasome, leading to apoptosis and cell cycle arrest.
Caption: Workflow for assessing this compound toxicity in normal vs. cancer cells.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome Inhibitor XXIII, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Technical Support Center: Measuring PI-1840 Proteasome Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of PI-1840-mediated proteasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, noncovalent, and rapidly reversible proteasome inhibitor.[1][2] It selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[2][3][4]
Q2: Which proteasome subunits does this compound inhibit? A2: this compound is a selective inhibitor of the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the proteasome. It has significantly less effect on the trypsin-like (T-L) and caspase-like (C-L or PGPH-L) activities.[2][3][4] Notably, it is over 100-fold more selective for the constitutive proteasome than the immunoproteasome.[1][2][4]
Q3: What are the common methods to measure this compound's inhibitory effects? A3: The most common methods involve biochemical assays with purified proteasomes or cell lysates, and cell-based assays using live cells.[5][6][7] Both assay types often utilize fluorogenic or luminogenic substrates that are cleaved by specific proteasome activities to generate a measurable signal.[5][6][8]
Q4: What is a suitable starting concentration range for this compound in experiments? A4: For in vitro biochemical assays, the IC50 for chymotrypsin-like activity is approximately 27 nM.[1][2][3][4] For cell-based assays, a wider concentration range should be tested to determine the optimal dose for your specific cell line, as IC50 values can vary. For example, in some osteosarcoma cell lines, the IC50 was observed to be in the micromolar range after 48 hours of treatment.[9] A dose-response experiment is always recommended.[10]
Q5: How can I confirm that proteasome inhibition has occurred in my cells? A5: Besides direct activity assays, you can perform a Western blot to check for the accumulation of known proteasome substrates, such as p27, Bax, and IκB-α.[1][2][11] An increase in the levels of these proteins indicates successful proteasome inhibition.
Experimental Protocols
Protocol 1: Biochemical Proteasome Activity Assay
This protocol details the measurement of chymotrypsin-like proteasome activity in cell lysates using a fluorogenic substrate.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT).[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[12]
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Assay Setup:
-
Enzymatic Reaction:
-
Add the chymotrypsin-like substrate, Suc-LLVY-AMC, to a final concentration of 20 µM.[3]
-
Incubate at 37°C.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the rate of AMC release from the linear phase of the reaction.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the this compound concentration to calculate the IC50 value.
-
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol describes the use of a commercially available luminescent assay to measure proteasome activity in living cells.
Methodology:
-
Cell Plating:
-
Seed cells in a white-walled 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for the desired duration (e.g., 2-24 hours).
-
-
Assay Procedure:
-
Signal Detection:
-
Data Analysis:
-
Subtract the background luminescence from wells without cells.
-
Calculate the percentage of proteasome activity relative to the vehicle-treated cells.
-
Plot the percent activity or inhibition versus the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Parameter | Value | Substrate/Activity | Source |
| IC50 (in vitro) | 27 ± 0.14 nM | Chymotrypsin-Like (CT-L) | [1][4] |
| IC50 (in vitro) | > 100 µM | Trypsin-Like (T-L) | [1][4] |
| IC50 (in vitro) | > 100 µM | Caspase-Like (PGPH-L) | [1][4] |
| Selectivity | > 100-fold | Constitutive vs. Immunoproteasome | [1][4] |
Table 2: Common Fluorogenic Substrates for Proteasome Activity Assays
| Proteasome Activity | Substrate |
| Chymotrypsin-like (β5) | Suc-LLVY-AMC |
| Trypsin-like (β2) | Bz-VGR-AMC |
| Caspase-like (β1) | Z-LLE-AMC |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal | - Autofluorescence of this compound or other compounds.- Contaminated reagents or microplates.[14]- High cell death leading to non-specific protease release. | - Run a control with the compound in cell-free media.- Use fresh, high-quality reagents and plates specifically designed for fluorescence/luminescence assays.[14]- Perform a cell viability assay (e.g., MTT) in parallel to ensure inhibitor concentrations are not overly toxic.[10] |
| Low signal or no inhibition | - this compound is inactive.- Insufficient incubation time.- The protein of interest is degraded by an alternative pathway (e.g., lysosomal).[15] | - Verify the integrity and concentration of the this compound stock.- Optimize the incubation time with the inhibitor.- Use lysosomal inhibitors as a control to investigate other degradation pathways. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- "Edge effects" in the 96-well plate.[14] | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outermost wells of the plate for critical samples.[14] |
| Protein of interest not stabilized | - The protein is not a substrate of the proteasome.- The protein has a very long half-life.[15] | - Confirm proteasome-dependent degradation by using other proteasome inhibitors (e.g., MG132, Bortezomib).- Perform a cycloheximide (B1669411) (CHX) chase assay to determine the protein's half-life.[10] |
Visualizations
Caption: Experimental workflows for measuring this compound proteasome inhibition.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
- 6. Cell-Based Proteasome-Glo™ Assays [promega.sg]
- 7. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 8. Proteasome-Glo™ Assays [promega.com]
- 9. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
PI-1840 degradation and storage conditions
Welcome to the technical support center for PI-1840, a potent, noncovalent, and rapidly reversible proteasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that selectively inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome. Unlike some other proteasome inhibitors, this compound binds non-covalently and its action is readily reversible.[1][2] Its primary mode of action is to block the degradation of proteins that are targeted by the ubiquitin-proteasome system. This leads to the accumulation of various proteasome substrates, which can in turn induce apoptosis and inhibit cell survival pathways in cancer cells.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. Based on available data, the following conditions are recommended:
| Condition | Recommendation |
| Solid Form | Store at 2-8°C. The compound should be protected from light and is typically packaged under an inert gas. |
| Solvent for Stock Solution | DMSO is a suitable solvent, with a reported solubility of 50 mg/mL. |
| Stock Solution Storage | After reconstitution in DMSO, it is recommended to create aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions. |
| Aqueous Solutions | For aqueous solutions, it is generally not recommended to store them for more than one day to ensure optimal activity. |
Q3: How do I confirm that this compound is active in my experiment?
To confirm the activity of this compound in your cellular assay, you should observe the accumulation of known proteasome substrates. Commonly used markers include p27, Bax, and IκB-α.[1][2] An effective way to verify this is to perform a Western blot analysis on lysates from cells treated with this compound and compare the levels of these proteins to a vehicle-treated control. A significant increase in the levels of these substrates indicates that the proteasome is being effectively inhibited.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Problem 1: I am not observing the expected accumulation of proteasome substrates (e.g., p27, IκB-α) after this compound treatment.
-
Possible Cause: Inactive Compound
-
Solution: Ensure that this compound has been stored and handled correctly according to the recommendations (see FAQ 2). If the compound or stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from a new vial of the compound if possible.
-
-
Possible Cause: Insufficient Concentration or Incubation Time
-
Solution: The optimal concentration and treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line. The IC50 for CT-L activity is reported to be as low as 18 nM in enzymatic assays, but higher concentrations are typically required in cell-based assays.
-
-
Possible Cause: Cell Line Resistance
-
Solution: Some cell lines may be less sensitive to proteasome inhibition. To confirm that the proteasome can be inhibited in your cell line, consider using a well-established proteasome inhibitor as a positive control.
-
Problem 2: I am observing high levels of cell death or toxicity that is confounding my results.
-
Possible Cause: Concentration of this compound is too high.
-
Solution: Proteasome inhibitors are known to induce apoptosis, which is an intended effect in cancer cells.[3] However, if you are studying other cellular processes and wish to avoid excessive cell death, you may need to lower the concentration of this compound or reduce the incubation time. Perform a dose-response experiment to find a concentration that effectively inhibits the proteasome without causing widespread, acute cytotoxicity.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Possible Cause: Variability in Stock Solution
-
Solution: Ensure that your this compound stock solution is properly mixed and that you are using the same aliquot for a set of related experiments. Repeated freeze-thaw cycles of the stock solution should be avoided as this can lead to degradation of the compound. Aliquoting the stock solution upon preparation is highly recommended.
-
-
Possible Cause: Differences in Cell Culture Conditions
-
Solution: Factors such as cell confluency, passage number, and media composition can influence a cell's response to treatment. Maintain consistent cell culture practices to ensure the reproducibility of your results.
-
Experimental Protocols & Methodologies
Protocol 1: Western Blotting for Proteasome Substrate Accumulation
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (a suggested starting range is 1-20 µM) and a vehicle control (DMSO) for a specified period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against proteasome substrates (e.g., p27, Bax, IκB-α) and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the proteasome substrates to the loading control to determine the fold-change upon treatment with this compound.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Troubleshooting logic for this compound experiments.
Caption: General experimental workflow for using this compound.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing PI-1840 Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of PI-1840 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, noncovalent, and rapidly reversible proteasome inhibitor.[1][2] It selectively targets the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1][3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including critical cell cycle regulators and pro-apoptotic factors such as p27, Bax, and IκB-α.[4][5] This disruption of protein homeostasis ultimately induces apoptosis and inhibits tumor cell survival pathways.[4][6]
Q2: How quickly does this compound start to work in cell culture?
A2: this compound exhibits rapid cellular uptake and target engagement. In MDA-MB-468 human breast cancer cells, this compound has been shown to inhibit the CT-L activity of the proteasome within 10 minutes of treatment.[4] This rapid onset of action is a critical consideration when designing experiments to study the immediate downstream effects of proteasome inhibition.
Q3: What is a good starting point for this compound treatment duration?
A3: The optimal treatment duration for this compound is highly dependent on the experimental endpoint. Based on published data and general best practices, consider the following starting points:
-
Short-term treatment (10 minutes to 4 hours): Ideal for studying the direct effects of proteasome inhibition, such as the accumulation of specific proteasome substrates (e.g., p27, IκB-α) or the inhibition of downstream signaling pathways. A 2-hour treatment with 20 µM this compound has been used to effectively inhibit CT-L activity in various cancer cell lines.[4]
-
Intermediate-term treatment (24 to 48 hours): Suitable for assessing cellular phenotypes that require more time to develop, such as the induction of apoptosis, cell cycle arrest, or changes in cell morphology.[7]
-
Long-term treatment (72 to 120 hours): Necessary for evaluating effects on cell viability, proliferation, and colony formation.[4]
Q4: How does the optimal treatment time vary between different cell lines?
A4: The optimal treatment duration can vary significantly between cell lines due to differences in their genetic background, proliferation rate, and sensitivity to proteasome inhibition. It is crucial to empirically determine the optimal treatment time for your specific cell line and experimental conditions.
Q5: I am not seeing the expected effect with this compound. What should I do?
A5: If you are not observing the expected biological effect, consider the troubleshooting guide below. Common issues include suboptimal treatment duration, incorrect inhibitor concentration, and inhibitor instability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological effect | Inhibitor Instability/Degradation: this compound may be degrading in the cell culture media over the course of the experiment. | For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
| Suboptimal Treatment Duration: The chosen time point may be too early or too late to observe the desired effect. | Perform a time-course experiment to identify the optimal treatment window for your specific endpoint (see Experimental Protocol 1). | |
| Incorrect Concentration: The concentration of this compound may be too low to achieve significant target inhibition. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint (see Experimental Protocol 2). | |
| Cell Line Resistance: The cell line may be inherently resistant to proteasome inhibition. | Confirm the expression and activity of the proteasome in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High Cellular Toxicity at Effective Concentrations | Off-target Toxicity: At high concentrations, this compound may affect other cellular pathways. | Use the lowest effective concentration of the inhibitor. Ensure the observed phenotype is consistent with on-target proteasome inhibition by examining the accumulation of known proteasome substrates. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture media is minimal (typically <0.1%). | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize all cell culture parameters, including seeding density and passage number. |
| Inhibitor Stock Solution Issues: Repeated freeze-thaw cycles can lead to inhibitor degradation. | Prepare small aliquots of the this compound stock solution and store them at -80°C to avoid multiple freeze-thaw cycles. |
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound on the viability of various cancer cell lines at different time points.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines [7]
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MG-63 | 24 | 108.40 |
| MG-63 | 48 | 59.58 |
| U2-OS | 24 | 86.43 |
| U2-OS | 48 | 38.83 |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines after 120 hours of Treatment [4]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 2.2 |
| HCT-116 | Colon | 4.5 |
| PC-3 | Prostate | 6.8 |
| LNCaP | Prostate | 3.5 |
| DU145 | Prostate | 10.5 |
| Colo357 | Pancreatic | 5.7 |
| RXF-397 | Renal | 45.2 |
| RPMI-8226 | Multiple Myeloma | 12.5 |
| U266 | Multiple Myeloma | 15.6 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol is designed to identify the optimal time point for observing the desired biological effect of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for your specific endpoint assay (e.g., lysis buffer and antibodies for Western blotting, apoptosis detection kit)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and will not be over-confluent at the final time point. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Inhibitor Treatment: Remove the existing medium and add the this compound working solution or the vehicle control to the cells.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h, 48h), harvest the cells.
-
Endpoint Analysis: Process the harvested cells according to the protocol for your specific endpoint assay (e.g., Western blot for protein accumulation, flow cytometry for apoptosis).
-
Data Analysis: Analyze the results from each time point to determine when the maximal (or optimal) effect of this compound is observed.
Protocol 2: Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium to create a range of treatment concentrations. Include a vehicle-only control.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value using appropriate software.
Visualizations
Caption: this compound inhibits the proteasome, leading to the accumulation of key regulatory proteins and subsequent cellular effects.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Caption: A logical workflow for troubleshooting suboptimal this compound experimental results.
References
- 1. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PI-1840 and Other Noncovalent Proteasome Inhibitors
In the landscape of cancer therapeutics, the proteasome has emerged as a critical target. While covalent proteasome inhibitors have demonstrated clinical efficacy, their noncovalent counterparts are gaining significant attention due to their potential for improved safety profiles and efficacy against solid tumors. This guide provides a detailed comparison of PI-1840, a novel noncovalent proteasome inhibitor, with other inhibitors in its class, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Executive Summary
This compound is a potent, selective, and rapidly reversible noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] It has demonstrated significant anti-tumor activity against a broad spectrum of human cancer cell lines and has shown superior efficacy in in vivo models of solid tumors compared to the covalent inhibitor bortezomib (B1684674).[1][3] This guide will delve into the comparative efficacy, selectivity, and mechanisms of action of this compound against other notable noncovalent proteasome inhibitors, including PI-083, TMC-95A, and the emerging "QL" compounds.
Comparative Efficacy and Selectivity
The efficacy of proteasome inhibitors is determined by their ability to inhibit the catalytic activity of the proteasome and to induce cytotoxicity in cancer cells. The following tables summarize the available quantitative data for this compound and its noncovalent counterparts.
Table 1: Inhibition of Proteasome Catalytic Subunits (IC50 values)
| Inhibitor | Chymotrypsin-like (CT-L) | Trypsin-like (T-L) | Peptidylglutamyl-peptide hydrolyzing (PGPH-L) |
| This compound | 27 ± 0.14 nM[1][2] | >100 µM[1][2] | >100 µM[1][2] |
| PI-083 | 1 µM[4][5][6] | 4.5 µM[4][5][6] | 4.5 µM[4][5][6] |
| TMC-95A | 5.4 nM | 200 nM | 60 nM |
| QL1001 | 0.0019 µM (β5) | >10 µM (β2) | >10 µM (β1) |
| QL1170 | 0.0011 µM (β5) | >10 µM (β2) | >10 µM (β1) |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 values)
| Inhibitor | MDA-MB-231 (Breast) | HCT-116 (p53+/+) (Colon) | RXF-397 (Renal) | MM1.S (Multiple Myeloma) | RPMI8226 (Multiple Myeloma) | MDA-MB-468 (Breast) | Hs746T (Gastric) |
| This compound | 2.2 µM[1] | 8.7 ± 1.0 µM[1] | 45.2 µM[1] | - | - | - | - |
| QL1001 | - | - | - | 0.004 µM | 0.009 µM | 0.015 µM | 0.017 µM |
| QL1170 | - | - | - | 0.002 µM | 0.005 µM | 0.007 µM | 0.010 µM |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Mechanism of Action: Signaling Pathways
Noncovalent proteasome inhibitors, including this compound, exert their anti-tumor effects by disrupting the ubiquitin-proteasome system, leading to the accumulation of key regulatory proteins. This triggers a cascade of events culminating in cell cycle arrest and apoptosis.
This compound's inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of proteasome substrates such as p27, Bax, and IκB-α.[1] The buildup of the cyclin-dependent kinase inhibitor p27 results in cell cycle arrest. The accumulation of the pro-apoptotic protein Bax triggers the apoptotic cascade. Furthermore, the stabilization of IκB-α prevents the activation of the NF-κB survival pathway.
In Vivo Antitumor Activity
A key differentiator for this compound is its demonstrated in vivo efficacy against solid tumors, a challenge for many proteasome inhibitors. In a human breast tumor xenograft model using MDA-MB-231 cells, this compound treatment resulted in a significant 76% inhibition of tumor growth, whereas the covalent inhibitor bortezomib showed only an 8.7% inhibition under the tested conditions.[3] This suggests that the noncovalent and rapidly reversible nature of this compound may contribute to better tissue penetration and a more favorable therapeutic window in solid tumors. Similarly, PI-083 has also shown anti-tumor activity in a nude mouse xenograft model with MCF-7 and A549 cells.[4][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the evaluation of these noncovalent proteasome inhibitors.
Proteasome Activity Assay
This assay measures the ability of a compound to inhibit the specific catalytic activities of the 20S proteasome.
-
Principle: The assay utilizes fluorogenic peptide substrates that are specific for each of the three catalytic activities of the proteasome (CT-L, T-L, and PGPH-L). Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzyme's activity.
-
General Protocol:
-
Purified 20S proteasome is incubated with the test inhibitor at various concentrations.
-
A fluorogenic substrate (e.g., Suc-LLVY-AMC for CT-L activity) is added to the mixture.
-
The reaction is incubated at 37°C.
-
Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (CCK-8 Assay)
This colorimetric assay determines the number of viable cells in a culture after treatment with a test compound.
-
Principle: The Cell Counting Kit-8 (CCK-8) solution contains a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the proteasome inhibitor for a specified period (e.g., 48 or 72 hours).
-
CCK-8 solution is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blot Analysis for Proteasome Substrate Accumulation
This technique is used to detect the accumulation of specific proteins that are normally degraded by the proteasome.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the proteins of interest (e.g., p27, Bax, IκB-α), followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
General Protocol:
-
Cancer cells are treated with the proteasome inhibitor for a defined time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against p27, Bax, or IκB-α.
-
The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Conclusion
This compound stands out as a promising noncovalent proteasome inhibitor with high selectivity for the chymotrypsin-like activity of the proteasome and potent anti-tumor activity, particularly against solid tumors in preclinical models. Its rapid reversibility and favorable in vivo efficacy profile compared to bortezomib highlight its potential as a next-generation cancer therapeutic. The comparative data presented in this guide underscore the diverse landscape of noncovalent proteasome inhibitors and provide a valuable resource for researchers in the field of drug discovery and development. Further head-to-head studies will be crucial to fully elucidate the comparative advantages of these emerging therapeutic agents.
References
- 1. qli5tx.com [qli5tx.com]
- 2. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of potent and selective non-covalent inhibitors of the Plasmodium falciparum proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PI-1840 and Covalent Proteasome Inhibitors: Selectivity and Mechanism
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. While covalent inhibitors like Bortezomib, Carfilzomib, and Ixazomib have demonstrated significant clinical efficacy, their irreversible mode of action can lead to off-target effects and toxicities. This has spurred the development of noncovalent inhibitors such as PI-1840, which offers a distinct pharmacological profile. This guide provides a detailed comparison of the selectivity of this compound with that of prominent covalent proteasome inhibitors, supported by experimental data and methodologies.
Executive Summary
This compound is a potent, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2] Experimental data consistently demonstrate its high selectivity for the β5 subunit of the constitutive proteasome over other proteasomal subunits and a significant selectivity for the constitutive proteasome over the immunoproteasome. In contrast, covalent inhibitors such as Bortezomib, Carfilzomib, and Ixazomib, while also primarily targeting the β5 subunit, exhibit varied selectivity profiles across the different catalytic subunits of both the constitutive and immunoproteasomes. This difference in selectivity and binding mechanism may account for the distinct efficacy and safety profiles observed in preclinical and clinical settings.
Data Presentation: A Head-to-Head Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and key covalent inhibitors against the catalytic subunits of the constitutive (β1, β2, β5) and immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7). This quantitative data highlights the selectivity profile of each inhibitor.
| Inhibitor | Target Subunit | IC50 (nM) | Mechanism of Action | Reference(s) |
| This compound | β5 (CT-L) | 27 | Noncovalent, Reversible | [1][3][4] |
| β2 (T-L) | >100,000 | [1][3][4] | ||
| β1 (C-L) | >100,000 | [1][3][4] | ||
| Immunoproteasome vs. Constitutive Proteasome | >100-fold selective for constitutive | [1][3][4] | ||
| Bortezomib | β5 (CT-L) | ~5 | Covalent, Reversible | [5] |
| β2 (T-L) | ~400 | [5] | ||
| β1 (C-L) | ~3500 | [5] | ||
| Carfilzomib | β5 (CT-L) | 5.2 | Covalent, Irreversible | [6] |
| β2 (T-L) | 379 | [7] | ||
| β1 (C-L) | 618 | [7] | ||
| β5i (LMP7) | 14 | [6] | ||
| Ixazomib | β5 (CT-L) | 3.4 | Covalent, Reversible | [8][9] |
| β2 (T-L) | 3500 | [8] | ||
| β1 (C-L) | 31 | [8] |
Signaling Pathway and Experimental Workflow
The ubiquitin-proteasome pathway plays a critical role in protein degradation. Its inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis. The following diagrams illustrate this pathway and a typical experimental workflow for assessing proteasome inhibitor activity.
Caption: The Ubiquitin-Proteasome Pathway and the point of intervention for proteasome inhibitors.
Caption: A generalized workflow for determining the in vitro potency of proteasome inhibitors.
Experimental Protocols
The determination of IC50 values for proteasome inhibitors is crucial for assessing their potency and selectivity. A widely used method is the in vitro proteasome activity assay using a fluorogenic substrate.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific proteasome catalytic subunit by 50%.
Materials:
-
Purified 20S constitutive proteasome and/or immunoproteasome.
-
Proteasome inhibitors (this compound, Bortezomib, Carfilzomib, Ixazomib).
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity, β5 and β5i).
-
Bz-VGR-AMC (for trypsin-like activity, β2 and β2i).
-
Z-LLE-AMC (for caspase-like activity, β1 and β1i).
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of each proteasome inhibitor in DMSO. Further dilute the inhibitors in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the purified proteasome to the assay buffer.
-
Inhibitor Incubation: Add the diluted inhibitors to the wells containing the proteasome. For covalent inhibitors, a pre-incubation period (e.g., 15-30 minutes at 37°C) is often required to allow for covalent bond formation. For noncovalent inhibitors like this compound, pre-incubation may not be as critical.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well. The final concentration of the substrate should be at or below its Km value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC). Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The noncovalent inhibitor this compound distinguishes itself from covalent inhibitors like Bortezomib, Carfilzomib, and Ixazomib through its remarkable selectivity for the chymotrypsin-like activity of the constitutive proteasome. This high degree of selectivity, coupled with its reversible binding mechanism, suggests a potentially wider therapeutic window with reduced off-target toxicities. In contrast, while covalent inhibitors are highly potent, their broader activity against multiple proteasomal subunits and irreversible binding may contribute to some of the adverse effects observed in clinical practice. The choice between a noncovalent and a covalent proteasome inhibitor will ultimately depend on the specific clinical context, including the tumor type and the patient's tolerance for potential side effects. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of highly selective, noncovalent proteasome inhibitors like this compound.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity. | BioGRID [thebiogrid.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Noncovalent Nature of PI-1840: A Comparative Analysis
A detailed examination of experimental data confirms that PI-1840, a potent proteasome inhibitor, operates through a noncovalent and rapidly reversible binding mechanism. This contrasts with many established proteasome inhibitors, such as bortezomib, which act covalently. This guide provides a comprehensive comparison of this compound and its covalent counterparts, supported by experimental evidence, to inform researchers and drug development professionals.
This compound distinguishes itself as a highly selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Its noncovalent mode of action is a key differentiator, offering potential advantages in terms of toxicity and efficacy, particularly against solid tumors.[1][3][4] Experimental validation through mass spectrometry and dialysis has been pivotal in elucidating this binding mechanism.
Comparative Analysis of Proteasome Inhibitors
The following table summarizes the key characteristics of this compound in comparison to the well-established covalent proteasome inhibitor, bortezomib.
| Feature | This compound | Bortezomib |
| Binding Mechanism | Noncovalent, Rapidly Reversible | Covalent, Reversible |
| Primary Target | Chymotrypsin-like (CT-L) activity of the 20S proteasome | Chymotrypsin-like (CT-L) activity of the 20S proteasome |
| Selectivity | >100-fold for constitutive proteasome over immunoproteasome[1] | 2-fold for immunoproteasome over constitutive proteasome[1] |
| In Vivo Efficacy (Breast Cancer Xenograft) | 76% tumor growth inhibition | No statistically significant inhibition[1] |
| In Vivo Toxicity (Body Weight Change) | +0.12% | -6.21%[1] |
| IC50 (CT-L Activity) | 27 ± 0.14 nM[2] | Not directly compared in the same study |
Experimental Validation of Noncovalent Binding
The noncovalent and reversible nature of this compound's interaction with the proteasome has been unequivocally demonstrated through mass spectrometry and dialysis experiments.
Mass Spectrometry Analysis
Mass spectrometry was employed to determine if this compound forms a covalent bond with the active site of the proteasome. The experiment involved incubating the purified 20S proteasome with either a vehicle, this compound, or a known covalent inhibitor (lactacystin), followed by tryptic digestion and analysis by LC-MS/MS.
The results showed that the tryptic peptide from the active site of the proteasome's CT-L subunit (β-subunit type-5) remained unmodified after incubation with this compound, with a protonated mass-to-charge ratio (m/z) of 781.4397.[1] In stark contrast, the same peptide treated with the covalent inhibitor lactacystin (B1674225) showed a modified mass, indicating a covalent bond formation.[1] This provides direct evidence that this compound does not covalently modify the proteasome.
Dialysis Studies for Reversibility
To assess the reversibility of binding, purified 20S proteasome was treated with either this compound or lactacystin and then subjected to dialysis. The recovery of the proteasome's CT-L activity was monitored over time.
The CT-L activity of the proteasome inhibited by this compound began to recover within minutes of initiating dialysis and was fully restored after 18 hours.[1] Conversely, the proteasome treated with the covalent inhibitor lactacystin remained potently inhibited even after 18 hours of dialysis.[1] This demonstrates the rapid reversibility of this compound's binding.
Experimental Protocols
Mass Spectrometry for Covalent Modification
-
Incubation: Purified rabbit 20S proteasome (1 nM) was incubated for 30 minutes with either a vehicle control, this compound, or lactacystin in 50 mM Tris-HCl, pH 7.6.[1]
-
Digestion: Acetonitrile and trypsin were added to the incubated samples, and the mixture was incubated for 4 hours at 37°C to digest the proteasome into smaller peptides.[1]
-
Extraction: The resulting peptide digest was concentrated, and the peptides were extracted using C18 reversed-phase pipette tip columns.[1]
-
Analysis: The extracted peptides were injected into a mass spectrometer for LC-MS/MS analysis to identify any modifications to the active site peptide.[1]
Dialysis for Binding Reversibility
-
Incubation: Purified rabbit 20S proteasome was incubated with a vehicle control, 1 μM this compound, or 2.5 μM lactacystin.[1]
-
Dialysis: The samples were subjected to dialysis at 4°C against a large volume of buffer.[1]
-
Activity Measurement: Aliquots were taken from the dialysis chamber at different time points, and the chymotrypsin-like (CT-L) activity of the proteasome was determined.[1] The percentage of CT-L activity was calculated relative to the vehicle-treated control samples.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key concepts and experimental workflows discussed.
Caption: this compound's reversible, noncovalent binding to the proteasome.
Caption: Workflow for validating this compound's binding mechanism.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
PI-1840 Efficacy: A Comparative Analysis in p53 Wild-Type and Mutant Cancer Cells
For Immediate Release
A comprehensive analysis of the novel, non-covalent proteasome inhibitor, PI-1840, reveals a differential efficacy profile in cancer cells dependent on their p53 tumor suppressor status. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's activity in p53 wild-type versus p53 mutant cells, supported by experimental data and detailed protocols.
Key Findings
This compound, a potent and reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome, demonstrates significant anti-tumor effects. While it induces apoptosis and inhibits cell viability across a broad range of cancer cell lines, its efficacy is notably enhanced in p53 wild-type cells, particularly in combination with agents that activate the p53 pathway.
A pivotal study highlights that this compound sensitizes p53 wild-type human colon carcinoma HCT-116 cells to the MDM2 inhibitor, nutlin. This sensitization is p53-dependent, as the effect is not observed in isogenic p53-null HCT-116 cells. This suggests that the accumulation of p53, achieved through both proteasome inhibition by this compound and MDM2 inhibition by nutlin, synergistically drives apoptosis.
While direct comparative data on the single-agent cytotoxicity of this compound in p53 wild-type versus mutant cells is still emerging, the existing evidence strongly points towards a p53-dependent component in its mechanism of action. Proteasome inhibition, in general, is known to cause the accumulation of p53, leading to the transcriptional activation of pro-apoptotic genes and cell cycle inhibitors.
Data Presentation
Table 1: Synergistic Efficacy of this compound with Nutlin in HCT-116 Cells
| Cell Line | p53 Status | Treatment | Effect on Cell Viability |
| HCT-116 | Wild-Type (+/+) | This compound + Nutlin | Synergistic inhibition |
| HCT-116 | Null (-/-) | This compound + Nutlin | No sensitization observed |
Signaling Pathways and Experimental Workflows
The differential effect of this compound in p53 wild-type and mutant cells can be attributed to the central role of p53 in mediating cellular responses to stress induced by proteasome inhibition.
Caption: this compound's mechanism in p53 wild-type vs. mutant cells.
In p53 wild-type cells, this compound-mediated proteasome inhibition leads to the accumulation of p53. This stabilized p53 then acts as a transcription factor, upregulating the expression of key downstream targets such as the cell cycle inhibitor p21 and the pro-apoptotic proteins Bax and PUMA, ultimately leading to G1 cell cycle arrest and apoptosis.
Conversely, in p53 mutant cells, this canonical pathway is abrogated. While this compound can still induce apoptosis and cell cycle arrest through the accumulation of other proteasome substrates, the response is generally less robust compared to cells with functional p53. Some studies on other proteasome inhibitors have indicated a G2/M arrest in p53-deficient settings.
A Comparative Analysis of PI-1840 and Other Proteasome Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a pivotal class of drugs, particularly in the treatment of hematological malignancies. This guide provides a comparative analysis of PI-1840, a novel noncovalent and reversible proteasome inhibitor, with established inhibitors such as Bortezomib, Carfilzomib, and Ixazomib. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3][4][5] Unlike the clinically approved proteasome inhibitors that act covalently, this compound is a noncovalent and rapidly reversible inhibitor.[1][2][3][5] This distinct mechanism of action is suggested to contribute to a more favorable toxicity profile and potentially greater efficacy against solid tumors.[1][2] In preclinical studies, this compound has demonstrated anti-tumor activity, including the suppression of human breast tumor xenograft growth in vivo, a setting where Bortezomib was found to be inactive.[1][2][3]
Comparative Performance and Specificity
The efficacy of proteasome inhibitors is often evaluated based on their inhibitory concentration (IC50) against the different proteolytic activities of the proteasome and their impact on cancer cell viability.
Table 1: Comparative Inhibitory Activity against Proteasome Subunits
| Inhibitor | Target Subunit(s) | IC50 (CT-L Activity) | Reversibility | Binding Mechanism | Selectivity |
| This compound | β5 (CT-L) | 27 ± 0.14 nM[2][3] | Rapidly Reversible[1][2][3] | Noncovalent[1][2][3] | >100-fold for constitutive vs. immunoproteasome[2][3]; Selective for CT-L over T-L and PGPH (>100 µM)[2][3] |
| Bortezomib | β5 (CT-L), β1 (C-L) | Varies by study | Reversible | Covalent (boronic acid) | Inhibits both constitutive and immunoproteasome |
| Carfilzomib | β5 (CT-L) | Varies by study | Irreversible | Covalent (epoxyketone) | Highly selective for CT-L; also inhibits immunoproteasome |
| Ixazomib | β5 (CT-L) | Varies by study | Reversible | Covalent (boronic acid) | Inhibits both constitutive and immunoproteasome |
Table 2: Comparative Efficacy in Cancer Cell Lines (IC50 Values for Cell Viability)
| Cell Line | Cancer Type | This compound (µM) |
| MDA-MB-231 | Breast Cancer | 2.2[6] |
| RXF-397 | Renal Cancer | 45.2[6] |
| MG-63 | Osteosarcoma | 59.58 (48h)[7] |
| U2-OS | Osteosarcoma | 38.83 (48h)[7] |
Mechanism of Action
This compound, like other proteasome inhibitors, exerts its anti-cancer effects by disrupting the ubiquitin-proteasome system, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of these proteins, triggering programmed cell death.
Specifically, this compound has been shown to induce the accumulation of key cellular proteins such as the cyclin-dependent kinase inhibitor p27, the pro-apoptotic protein Bax, and the inhibitor of NF-κB, IκB-α.[1][2][5] This accumulation disrupts survival pathways and promotes apoptosis in cancer cells.[1][2][5] Furthermore, studies in osteosarcoma cell lines have revealed that this compound can induce cell cycle arrest at the G2/M phase and trigger autophagy in addition to apoptosis.[8] A notable finding is that this compound can sensitize cancer cells to other therapeutic agents, such as the mdm2/p53 disruptor nutlin and the pan-Bcl-2 antagonist BH3-M6, highlighting its potential in combination therapies.[1][2][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating proteasome inhibitors, the following diagrams are provided.
Caption: Inhibition of the 26S proteasome by various inhibitors targeting the 20S core particle.
Caption: A typical workflow for the in vitro evaluation of proteasome inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of proteasome inhibitors.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or purified proteasomes.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer to release cellular contents, including proteasomes.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
Assay Reaction: The cell lysate is incubated with a specific fluorogenic peptide substrate for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Fluorescence Measurement: Cleavage of the substrate by the proteasome releases a fluorescent molecule (e.g., AMC), and the increase in fluorescence is measured over time using a microplate reader.
-
Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the resulting fluorescence is compared to an untreated control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the proteasome inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their relative abundance.
-
Protein Extraction: Cells are treated with the proteasome inhibitor, and total protein is extracted using a lysis buffer.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., p27, Bax, IκB-α).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager, revealing the presence and relative amount of the target protein.
Conclusion
This compound represents a promising new generation of proteasome inhibitors with a distinct noncovalent and reversible mechanism of action. Its high selectivity for the chymotrypsin-like activity of the constitutive proteasome and its demonstrated efficacy in preclinical models, particularly against solid tumors where other inhibitors have shown limited activity, warrant further investigation. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel proteasome inhibitors. The continued exploration of inhibitors with diverse mechanisms of action is crucial for expanding the arsenal (B13267) of anti-cancer therapies and overcoming challenges of drug resistance.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
PI-1840: A Paradigm of Rapidly Reversible Proteasome Inhibition
For researchers, scientists, and drug development professionals, understanding the binding kinetics of a drug candidate is paramount. In the realm of proteasome inhibitors, the distinction between covalent and noncovalent binding, and the associated reversibility, dictates therapeutic strategies and potential side effect profiles. This guide provides a detailed comparison of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor, with established covalent inhibitors, bortezomib (B1684674) and carfilzomib (B1684676).
This compound distinguishes itself through its noncovalent mechanism of action, leading to rapid dissociation from the proteasome. This characteristic suggests a potential for a more favorable safety profile and efficacy in solid tumors, where covalent inhibitors have shown limitations.[1][2][3] Experimental evidence from dialysis and mass spectrometry studies substantiates the rapid reversibility of this compound, a key differentiator from the slow or irreversible binding of its covalent counterparts.
Comparative Binding Kinetics of Proteasome Inhibitors
The reversibility of a proteasome inhibitor is quantitatively defined by its binding kinetics, specifically the association rate constant (k-on), the dissociation rate constant (k-off), and the equilibrium dissociation constant (Kd). While specific kinetic constants for this compound are not publicly available, qualitative data strongly supports its rapid reversibility. In contrast, bortezomib is a slowly reversible covalent inhibitor, and carfilzomib is an irreversible covalent inhibitor.
| Inhibitor | Binding Mechanism | Reversibility | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Ki (nM) |
| This compound | Noncovalent | Rapidly Reversible | Data not available | Data not available | Data not available |
| Bortezomib | Covalent (slowly reversible) | Slow | 1.8 x 10⁵ | 2.6 x 10⁻³ | 0.6 |
| Carfilzomib | Covalent (irreversible) | Irreversible | 3.1 x 10⁶ | 0 | Data not available |
Data Interpretation: The table highlights the fundamental differences in the binding mechanisms. The "off-rate" (k-off) for Carfilzomib is zero, indicating irreversible binding. Bortezomib has a very slow off-rate, signifying prolonged target engagement. For this compound, dialysis experiments have demonstrated full recovery of proteasome activity, indicating a rapid off-rate.[1]
Experimental Evidence for this compound's Reversibility
The rapid reversibility of this compound has been demonstrated through multiple experimental approaches.
Dialysis Assay
A dialysis experiment is a direct method to assess the reversibility of an inhibitor-target interaction. By separating the inhibitor-proteasome complex from a larger volume of buffer through a semi-permeable membrane, unbound or dissociated inhibitor is removed, allowing for the measurement of recovered enzyme activity.
Experimental Protocol:
-
Incubation: Purified 20S proteasome (1 nM) is incubated with this compound (1 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6) for 30 minutes at room temperature to allow for binding.
-
Dialysis: The proteasome-inhibitor mixture is placed in a dialysis unit with a specific molecular weight cutoff (e.g., 3500 MWCO). This unit is then submerged in a large volume of inhibitor-free buffer.
-
Activity Measurement: At various time points, aliquots are taken from the dialysis unit, and the chymotrypsin-like (CT-L) activity of the proteasome is measured using a fluorogenic substrate.
-
Results: For this compound, proteasome activity is fully recovered after 18 hours of dialysis, demonstrating the dissociation of the inhibitor from the active site. In contrast, covalent inhibitors like lactacystin (B1674225) show no recovery of activity under the same conditions.[1]
Mass Spectrometry
Mass spectrometry can be employed to determine if an inhibitor binds covalently to its target protein. By analyzing the mass of the protein after incubation with the inhibitor, any mass increase corresponding to the molecular weight of the inhibitor would indicate a covalent bond.
Experimental Protocol:
-
Incubation: Purified 20S proteasome is incubated with either a vehicle control, this compound, or a known covalent inhibitor.
-
Digestion: The proteasome is subjected to tryptic digestion to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Results: Analysis of the mass spectra reveals no mass shift in the proteasome subunits incubated with this compound, confirming the absence of a covalent bond. In contrast, a mass increase is observed with covalent inhibitors.[1]
Cellular Washout Assay
A cellular washout assay assesses the recovery of cellular proteasome activity after the removal of an inhibitor. This provides insights into the duration of target engagement within a cellular context.
Experimental Protocol:
-
Cell Treatment: Cancer cell lines (e.g., MDA-MB-468) are treated with this compound for a defined period (e.g., 1 hour) to achieve proteasome inhibition.
-
Washout: The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium.
-
Recovery and Lysis: The cells are incubated in the inhibitor-free medium for various time points to allow for the dissociation of the inhibitor and recovery of proteasome activity. At each time point, cells are harvested and lysed.
-
Activity Measurement: The chymotrypsin-like activity of the proteasome in the cell lysates is measured using a fluorogenic substrate.
-
Expected Results for this compound: A time-dependent recovery of proteasome activity is expected, demonstrating the rapid dissociation of this compound from the proteasome within the cellular environment.
Visualizing Inhibition Mechanisms and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathways of reversible versus covalent inhibition and the workflow of a washout experiment.
Caption: Reversible vs. Covalent Inhibition Pathways.
Caption: Cellular Washout Assay Workflow.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PI-1840: A Comparative Analysis of its Inhibitory Effects on Immunoproteasome versus Constitutive Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of PI-1840 on the immunoproteasome and the constitutive proteasome. The information presented is supported by experimental data to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent, noncovalent, and reversible inhibitor of the proteasome, demonstrating significant selectivity for the constitutive proteasome over the immunoproteasome.[1][2][3][4] Its primary mechanism of action is the inhibition of the chymotrypsin-like (CT-L) activity of the proteasome, which plays a crucial role in the degradation of proteins involved in cell cycle regulation and signal transduction. This preferential inhibition of the constitutive proteasome suggests potential therapeutic applications with a reduced risk of side effects related to immunosuppression.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound against the catalytic subunits of the constitutive proteasome and the immunoproteasome.
| Proteasome Type | Catalytic Subunit | Activity | This compound IC50 |
| Constitutive Proteasome | β5c | Chymotrypsin-like (CT-L) | 27 ± 0.14 nM |
| β2c | Trypsin-like (T-L) | > 100 µM | |
| β1c | Caspase-like (C-L) | > 100 µM | |
| Immunoproteasome | β5i (LMP7) | Chymotrypsin-like (CT-L) | 2.17 µM* |
| β1i (LMP2) | Caspase-like (C-L) | Not Available | |
| β2i (MECL-1) | Trypsin-like (T-L) | Not Available |
Experimental Protocols
The determination of the inhibitory activity of this compound on proteasome function is typically performed using a biochemical assay with purified 20S proteasomes and fluorogenic substrates.
20S Proteasome Chymotrypsin-like (CT-L) Activity Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activity of purified 20S constitutive and immunoproteasomes.
Materials:
-
Purified human or rabbit 20S constitutive proteasome
-
Purified human 20S immunoproteasome
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrate for Chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare a working solution of the Suc-LLVY-AMC substrate in assay buffer.
-
-
Assay Setup:
-
Add a fixed amount of purified 20S proteasome (constitutive or immunoproteasome) to each well of a 96-well black microplate.
-
Add the various concentrations of this compound to the wells containing the proteasome. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the Suc-LLVY-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader. The cleavage of the AMC group from the substrate by the proteasome's chymotrypsin-like activity results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
The primary downstream effect of this compound's inhibition of the constitutive proteasome is the disruption of the NF-κB signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
Caption: this compound inhibits the constitutive proteasome, leading to the accumulation of IκBα.
Logical Relationship of this compound's Selectivity and its Consequences:
Caption: this compound's selectivity for the constitutive proteasome leads to distinct biological outcomes.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Drug PI-1840: Cross-Resistance and Combination Therapy Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, noncovalent proteasome inhibitor PI-1840 with other anticancer drugs, focusing on its performance, cross-resistance profile, and synergistic potential. Experimental data and detailed methodologies are presented to support the findings.
Executive Summary
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2] Unlike the FDA-approved proteasome inhibitor bortezomib (B1684674), which acts covalently, this compound is a noncovalent and rapidly reversible inhibitor.[1][2] This key difference may contribute to its efficacy in solid tumors, where bortezomib has shown limited activity.[1][2] Studies have demonstrated that this compound can overcome resistance to bortezomib and can sensitize cancer cells to other anticancer agents, highlighting its potential in combination therapies. This guide will delve into the comparative efficacy of this compound, its synergistic interactions, and the underlying molecular mechanisms.
Performance Comparison: this compound vs. Bortezomib
Experimental evidence suggests that this compound is more effective than bortezomib in certain solid tumor models. A head-to-head in vivo study using a human breast tumor xenograft model showed that this compound significantly suppressed tumor growth, whereas bortezomib did not have a statistically significant effect compared to the vehicle control.
Table 1: In Vivo Efficacy of this compound vs. Bortezomib in MDA-MB-231 Human Breast Cancer Xenografts
| Treatment Group | Average Change in Tumor Volume (%) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 288 ± 91 | - | - |
| Bortezomib | 263 ± 28 | 8.7 | 0.78 |
| This compound | 69 ± 17 | 76 | 0.04 |
Data sourced from preclinical in vivo studies.
In vitro studies have established the IC50 values of this compound across a range of cancer cell lines, demonstrating its broad-spectrum activity.
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 2.2 |
| HCT-116 (p53+/+) | Colon | 8.7 ± 1.0 |
| HCT-116 (p53-/-) | Colon | 16.0 ± 1.3 |
| RXF-397 | Renal | 45.2 |
Data sourced from in vitro cell viability assays. [1]
For comparison, bortezomib has shown high potency in multiple myeloma cell lines (IC50 values typically in the nanomolar range) but its efficacy against solid tumor cell lines is more variable and often in the higher nanomolar to micromolar range.[3] For instance, in the MCF-7 breast cancer cell line, the IC50 for bortezomib is reported to be 50 nM. In prostate cancer cell lines like PC-3, the IC50 for bortezomib is approximately 20-30 nM.[3][4]
Cross-Resistance and Sensitization Studies
A key advantage of this compound is its ability to sensitize cancer cells to other therapeutic agents, effectively overcoming potential resistance mechanisms.
Sensitization to the MDM2 Antagonist Nutlin
This compound demonstrates a synergistic effect with nutlin, an inhibitor of the p53-MDM2 interaction. This sensitization is dependent on the p53 status of the cancer cells. In p53 wild-type cells, the combination of this compound and nutlin is significantly more effective at inhibiting cell viability than either agent alone. This effect is not observed in p53-deficient cells.[1]
Table 3: Synergistic Effect of this compound and Nutlin on Cell Viability (IC50 of Nutlin in µM)
| Cell Line | This compound Concentration (µM) | IC50 of Nutlin (µM) |
| HCT-116 (p53+/+) | 0 | 6.2 |
| 5 | < 2.5 | |
| 10 | < 2.5 | |
| 15 | < 2.5 | |
| HCT-116 (p53-/-) | 0 | 55.1 |
| 5 | 59.8 | |
| 10 | 57.0 | |
| 15 | 58.0 |
Data sourced from in vitro cell viability assays. [1]
Sensitization to the Pan-Bcl-2 Antagonist BH3-M6
This compound also sensitizes cancer cells to the pan-Bcl-2 antagonist BH3-M6. This is likely due to the accumulation of the pro-apoptotic protein Bax, a substrate of the proteasome.[1]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and its synergistic potential stem from its inhibition of the proteasome, which leads to the dysregulation of key signaling pathways involved in cell survival and apoptosis.
Inhibition of the NF-κB Pathway
In many cancer cells, the NF-κB signaling pathway is constitutively active, promoting cell survival and proliferation. The proteasome is crucial for the activation of this pathway through the degradation of the inhibitory protein IκBα. By inhibiting the proteasome, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[5][6][7]
Activation of the p53 Pathway and Synergy with Nutlin
The tumor suppressor protein p53 is a key regulator of apoptosis. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound inhibits this degradation, leading to the accumulation of p53. Nutlin further enhances this effect by preventing the binding of MDM2 to p53. The combined action of this compound and nutlin leads to a robust activation of the p53 pathway and subsequent apoptosis.[1][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other anticancer drugs on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, bortezomib, nutlin, BH3-M6, or combinations thereof. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.[1]
Western Blot Analysis
This protocol is used to detect the levels of specific proteins in cell lysates to understand the molecular effects of drug treatment.
-
Cell Lysis: Treat cells with the desired drugs for the specified time, then wash with PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p27, Bax, IκB-α, p53, or actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.[1][9]
Experimental Workflow for Combination Studies
The following workflow outlines the process for evaluating the synergistic effects of this compound with other anticancer drugs.
Conclusion
This compound represents a promising anticancer agent with a distinct mechanism of action compared to covalent proteasome inhibitors like bortezomib. Its efficacy in solid tumor models and its ability to sensitize cancer cells to other drugs, particularly through p53-dependent mechanisms, underscore its therapeutic potential. The data and protocols presented in this guide provide a foundation for further research into the clinical applications of this compound, both as a monotherapy and as part of combination treatment regimens.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Western blot protocol - Creative BioMart [creativebiomart.net]
PI-1840: A Comparative Guide to its Anti-Metastatic Potential in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, non-covalent proteasome inhibitor, PI-1840, with other key proteasome inhibitors, focusing on their impact on metastasis in various cancer models. The information presented is curated from preclinical studies to assist in evaluating its potential as an anti-cancer therapeutic.
Introduction to this compound
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1] Unlike clinically approved proteasome inhibitors such as bortezomib (B1684674), which acts covalently, this compound is a non-covalent and rapidly reversible inhibitor.[1] This distinct mechanism of action is suggested to contribute to a better toxicity profile and potentially greater efficacy against solid tumors.[1]
Comparative Efficacy on Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Proteasome inhibitors can interfere with this multi-step process by affecting cell adhesion, migration, and invasion. This section compares the anti-metastatic effects of this compound with bortezomib, ixazomib (B1672701), and marizomib (B1676077).
In Vitro Anti-Metastatic Activity
The following table summarizes the available data on the in vitro effects of this compound and other proteasome inhibitors on cancer cell migration and invasion.
| Compound | Cancer Model | Assay | Key Findings | Reference |
| This compound | Osteosarcoma (MG-63, U2-OS) | Transwell & Wound Healing | Attenuated migration and invasion capabilities. | [2] |
| Bortezomib | Chondrosarcoma | Wound Healing & Transwell | Reduced migration and invasion. | [3] |
| Breast Cancer (MDA-MB-231) | Transwell Migration | Significantly enhanced RANKL-induced migration. | [4] | |
| Ixazomib | Osteosarcoma | Not Specified | Toxic to human and canine osteosarcoma cells in vitro. | [5][6] |
| Marizomib | Triple-Negative Breast Cancer | Not Specified | Induces a better anti-tumor response in TNBC cell lines. | [7][8][9][10] |
In Vivo Anti-Metastatic Activity
The following table summarizes the in vivo effects of this compound and other proteasome inhibitors on metastasis in animal models.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| This compound | Breast Cancer (MDA-MB-231) | Nude Mice | Suppressed tumor growth more effectively than bortezomib. | [1] |
| Bortezomib | Breast Cancer | Mice | Inhibited tumor growth and reduced osteolysis. | [11] |
| Ixazomib | Osteosarcoma (KRIB, 143B) | Athymic Mice | Inhibited the formation and growth of pulmonary and abdominal metastases; more effective than bortezomib. | [5][6] |
| Marizomib | Triple-Negative Breast Cancer | Murine Syngeneic Model | Significantly reduced lung and brain metastatic burden. | [7][8][12] |
Mechanism of Action in Metastasis Inhibition
The anti-metastatic effects of proteasome inhibitors are largely attributed to their ability to modulate key signaling pathways and effector molecules involved in cell motility and invasion.
Modulation of NF-κB Signaling
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and metastasis. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription.
Regulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion and metastasis. The expression of several MMPs is regulated by the NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro metastasis assays.
Transwell Migration/Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion) towards a chemoattractant.
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest and resuspend cells in serum-free medium.
-
Chamber Setup: For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Seeding: Add a defined number of cells (e.g., 1 x 10^5) to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory capacity (typically 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Scratch Creation: Use a sterile pipette tip to create a straight "scratch" or gap in the monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Imaging (T=0): Immediately capture images of the scratch at time zero.
-
Incubation: Add fresh medium (with or without the test compound) and incubate the plate at 37°C.
-
Imaging (Time-course): Capture images of the same field at regular intervals (e.g., every 12 or 24 hours) until the wound is closed in the control group.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.
Conclusion
This compound demonstrates significant promise as an anti-metastatic agent, exhibiting superior efficacy to the established proteasome inhibitor bortezomib in a preclinical breast cancer model. Its non-covalent, reversible mechanism of action may offer a favorable therapeutic window. Further head-to-head studies with second-generation proteasome inhibitors like ixazomib and marizomib are warranted to fully elucidate its comparative anti-metastatic potential across a broader range of cancer types. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Proteasome inhibitor bortezomib (PS-341) enhances RANKL-induced MDA-MB-231 breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marizomib suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition [thno.org]
- 8. Marizomib suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marizomib suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PI-1840: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of PI-1840, a proteasome inhibitor used in biochemical research.
This compound: Key Data for Handling and Storage
The following table summarizes essential quantitative data for this compound (CAS 1401223-22-0), also known as Proteasome Inhibitor XXIII. This information is critical for safe handling and storage in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1401223-22-0 | [1][2] |
| Molecular Formula | C₂₂H₂₆N₄O₃ | [] |
| Molecular Weight | 394.47 g/mol | [] |
| Appearance | White solid | [] |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in aqueous solutions. | [] |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [4] |
Experimental Protocol: Standard Operating Procedure for the Disposal of this compound
While this compound is not classified as a hazardous substance, it is imperative to follow a standardized procedure for its disposal to maintain laboratory safety and compliance with local regulations. This protocol outlines the step-by-step process for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Identification and Segregation:
-
Unused this compound: If the original container of this compound is to be disposed of, ensure it is clearly labeled with the chemical name ("Proteasome Inhibitor XXIII, this compound") and CAS number (1401223-22-0). Do not mix with other chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. The label should include the chemical name, concentration, and solvent.
3. Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof container.
-
Store the waste container in a well-ventilated area, away from incompatible materials.
-
Ensure the waste container is kept closed when not in use.
4. Disposal Procedure:
-
Waste material must be disposed of in accordance with all applicable national and local regulations.[4]
-
It is recommended to use a certified chemical waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Handle uncleaned containers as you would the product itself.[4] Do not rinse empty containers into the drain unless specifically permitted by your local regulations.
-
For returns of unused chemicals and containers, consult services such as Retrologistik, as suggested by some suppliers.[4]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for any chemical you handle.
References
Essential Safety and Handling Guide for the Proteasome Inhibitor PI-1840
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of PI-1840, a potent, non-covalent proteasome inhibitor with significant anti-tumor activity.
This document provides critical operational and safety protocols for the laboratory use of this compound. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experimental procedures. This compound is a potent bioactive molecule that requires careful handling to prevent accidental exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the mandatory PPE required to minimize exposure risk during routine laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is highly recommended, especially when handling stock solutions). | Prevents skin contact and absorption. Double-gloving provides an additional barrier against contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of liquids or fine powders. |
| Body Protection | A fully buttoned laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high splash risk. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of aerosolization or when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the compound, which can be a primary route of exposure for potent substances. |
II. Operational Plan: Safe Handling and Experimental Protocols
All procedures involving solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.
A. Preparation of Stock Solutions
-
Preparation: Ensure all required PPE is correctly worn before entering the designated handling area. The workspace within the chemical fume hood should be clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance within the fume hood.
-
Solubilization: Gently add the appropriate solvent (e.g., DMSO for high-concentration stock solutions) to the powder. Avoid vigorous shaking or stirring that could lead to aerosolization. Mix until the solid is completely dissolved.
-
Storage: Store stock solutions in clearly labeled, tightly sealed vials at the recommended temperature to maintain stability.
B. Experimental Use
For cell-based assays and other experiments, dilute the stock solution to the final working concentration within a biological safety cabinet or chemical fume hood. Handle all solutions containing this compound with the same level of precaution as the stock solution.
III. Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated consumables, including pipette tips, tubes, gloves, and disposable lab coats, must be collected in a designated hazardous waste container that is clearly labeled and sealed. |
| Liquid Waste | Unused solutions and contaminated cell culture media should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any solutions containing this compound down the drain. |
| Decontamination | All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate laboratory disinfectant or cleaning agent. |
IV. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
V. Logical Workflow for Safe Handling of this compound
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for this compound safe handling and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
